molecular formula C6H14ClNO B1422305 2-(Oxolan-2-yl)ethan-1-amine hydrochloride CAS No. 1240527-33-6

2-(Oxolan-2-yl)ethan-1-amine hydrochloride

Cat. No.: B1422305
CAS No.: 1240527-33-6
M. Wt: 151.63 g/mol
InChI Key: LPZQZDZHBNGVGX-UHFFFAOYSA-N
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Description

2-(Oxolan-2-yl)ethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO and its molecular weight is 151.63 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(oxolan-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c7-4-3-6-2-1-5-8-6;/h6H,1-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPZQZDZHBNGVGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 2-(Oxolan-2-yl)ethan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-(Oxolan-2-yl)ethan-1-amine hydrochloride , a critical building block in modern medicinal chemistry.

Chemical Identity & Specifications

This compound, also known as 2-(Tetrahydrofuran-2-yl)ethylamine hydrochloride , serves as a versatile saturated heterocyclic amine scaffold. It bridges the gap between lipophilic linkers and polar ether functionalities, making it invaluable for tuning physicochemical properties in drug candidates.

Core Identifiers
ParameterSpecification
IUPAC Name 2-(Oxolan-2-yl)ethan-1-amine hydrochloride
Common Synonyms 2-(Tetrahydrofuran-2-yl)ethylamine HCl; Tetrahydrofurfurylmethylamine HCl (Note: often confused, strict nomenclature is ethylamine)
Free Base CAS 98277-97-5
(1R)-Enantiomer HCl CAS 2089682-47-1
Molecular Formula C₆H₁₃NO[1][2][3][4] · HCl
Molecular Weight 151.63 g/mol (Salt); 115.17 g/mol (Base)
Appearance White to off-white hygroscopic crystalline solid
Solubility Highly soluble in water, methanol, DMSO; sparingly soluble in dichloromethane

Synthetic Pathways & Production

The synthesis of 2-(Oxolan-2-yl)ethan-1-amine hydrochloride typically proceeds via the reduction of its aromatic furan counterpart. This approach ensures high yield and allows for the preservation of the carbon skeleton while saturating the heterocyclic ring.

Primary Route: Catalytic Hydrogenation

The most robust industrial pathway involves the high-pressure hydrogenation of 2-(Furan-2-yl)ethan-1-amine (CAS 1121-46-6).

Protocol:

  • Precursor Loading: Dissolve 2-(Furan-2-yl)ethan-1-amine in acetic acid or methanol.

  • Catalyst: Add 5% Rhodium on Carbon (Rh/C) or Raney Nickel. Rhodium is preferred for minimizing ring-opening side reactions.

  • Hydrogenation: Pressurize the reactor to 50–100 psi H₂ at ambient temperature to 50°C.

  • Workup: Filter the catalyst through Celite. Concentrate the filtrate.

  • Salt Formation: Redissolve the residue in anhydrous diethyl ether or ethanol and treat with 4M HCl in dioxane.

  • Isolation: The hydrochloride salt precipitates; collect via filtration and dry under vacuum.

Mechanistic Visualization

The following diagram illustrates the transformation from the furan precursor to the final tetrahydrofuran salt.

SynthesisPathway Precursor 2-(Furan-2-yl)ethan-1-amine (CAS 1121-46-6) Intermediate Adsorption to Catalyst (Rh/C Surface) Precursor->Intermediate + H₂, 50 psi ProductBase 2-(Oxolan-2-yl)ethan-1-amine (Free Base) Intermediate->ProductBase Ring Saturation FinalSalt 2-(Oxolan-2-yl)ethan-1-amine HCl Salt ProductBase->FinalSalt + HCl (anhydrous)

Caption: Catalytic hydrogenation pathway converting the aromatic furan ring to the saturated oxolane system.

Structural Analysis & Quality Control

Verification of the tetrahydrofuran ring saturation is critical, as partial reduction products (dihydrofurans) are common impurities.

NMR Characterization (Predicted)
  • ¹H NMR (400 MHz, D₂O):

    • δ 3.85–3.75 (m, 1H): C2-H of the THF ring (chiral center).

    • δ 3.70–3.60 (m, 2H): C5-H₂ of the THF ring (ether protons).

    • δ 2.95 (t, 2H): –CH₂–CH₂ –NH₃⁺ (methylene adjacent to nitrogen).

    • δ 1.95–1.50 (m, 6H): Overlapping multiplets from THF ring interior (C3/C4) and the linker –CH₂ –CH₂–N.

Impurity Profile
  • Furan Analog: Detectable by aromatic protons at δ 6.0–7.5 ppm.

  • Ring Opening: Linear amino-alcohols resulting from reductive cleavage of the C–O bond (often caused by excessive temperature or acidic conditions during hydrogenation).

Medicinal Chemistry Applications

This scaffold is a "privileged structure" in fragment-based drug discovery (FBDD). It offers a unique combination of a hydrogen bond acceptor (ether oxygen) and a hydrogen bond donor (primary amine), separated by a flexible ethylene linker.

Pharmacophore Mapping

The 2-(Oxolan-2-yl) moiety acts as a bioisostere for proline or cyclopentane derivatives but with improved solubility due to the ether oxygen.

  • Solubility Enhancement: The THF oxygen lowers the LogP (approx. 0.3–0.8) compared to the cyclopentyl analog, improving aqueous solubility.

  • Stereochemistry: The C2 position is chiral. The (S)- and (R)-enantiomers often exhibit distinct binding profiles in GPCRs and ion channels.

  • Linker Flexibility: The ethyl chain allows the amine to reach binding pockets that are distal to the hydrophobic interaction site of the THF ring.

Pharmacophore cluster_mol Molecule Features EtherO Ether Oxygen (H-Bond Acceptor) Target Receptor Binding Pocket EtherO->Target Dipole Interaction AmineN Primary Amine (H-Bond Donor / Cation) AmineN->Target Ionic Bond (Asp/Glu) ChiralC C2 Chiral Center (Stereoselectivity) ChiralC->Target Steric Fit

Caption: Pharmacophore interactions of the 2-(oxolan-2-yl)ethan-1-amine scaffold within a biological target.

Handling & Safety Protocols

  • Hygroscopicity: The HCl salt is hygroscopic. Store under inert gas (Argon/Nitrogen) in a desiccator.

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.

  • Toxicology: While specific data for this salt is limited, aliphatic amines are generally irritants. The furan precursor is known to be toxic; ensure complete hydrogenation to mitigate aromatic furan toxicity.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

  • PubChem. 2-(Oxolan-2-yl)ethan-1-amine (Compound Summary). National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Tetrahydrofurans. Available at: [Link]

Sources

Technical Whitepaper: Characterization and Utilization of 2-(Oxolan-2-yl)ethan-1-amine Hydrochloride

[1][2]

Executive Summary

2-(Oxolan-2-yl)ethan-1-amine hydrochloride (also known as 2-(Tetrahydrofuran-2-yl)ethanamine HCl) is a critical aliphatic amine building block in medicinal chemistry.[1][2] With a molecular weight of 151.63 g/mol , it serves as a robust fragment for introducing the tetrahydrofuran (THF) motif—a privileged scaffold known for improving aqueous solubility and metabolic stability in drug candidates.[1][2] This guide provides a definitive technical analysis of its molecular weight implications, stoichiometric handling, and application in high-fidelity synthesis.[1][2]

Physicochemical Profile & Molecular Weight Analysis[1][2][3]

Accurate stoichiometry in drug development relies on a precise understanding of the salt form versus the free base.[1][2] For 2-(Oxolan-2-yl)ethan-1-amine, the hydrochloride salt is the preferred solid form due to enhanced stability and crystallinity compared to the hygroscopic oil of the free base.[1][2]

Molecular Weight Breakdown[1][2]

The molecular weight (MW) used for stoichiometric calculations must account for the hydrochloride counterion.[1][2]

ComponentFormulaAverage MW ( g/mol )Monoisotopic Mass (Da)
Free Base C₆H₁₃NO115.17 115.0997
Hydrochloric Acid HCl36.46 35.9767
Target Salt (HCl) C₆H₁₃NO[1][2][3] · HCl 151.63 151.0764

Critical Note: When converting from a literature procedure using the free base, a correction factor of 1.316 (151.63 / 115.[1][2]17) must be applied to the mass of the HCl salt to maintain molar equivalence.[1][2]

Structural Connectivity

The compound features a primary ethylamine chain attached to the C2 position of a saturated oxolane ring.[1][2] This creates a chiral center at C2.[1][2] Unless specified as (R) or (S), the commercial material is typically supplied as a racemate.[1][2]

ChemicalStructureC2C2(Chiral)EthEthylLinkerC2->EthC-C BondO1OO1->C2RingNH2NH3+Eth->NH2Ionic HeadClCl-NH2->ClSalt Bridge

Figure 1: Connectivity of 2-(Oxolan-2-yl)ethan-1-amine HCl showing the chiral center and salt formation.[1][2]

Synthetic Utility & Quality Control

Applications in Drug Discovery

The tetrahydrofuran ring acts as a bioisostere for cyclopentane or proline derivatives, often utilized to modulate lipophilicity (LogP) and introduce hydrogen bond acceptors without adding donors.[1][2]

  • Fragment-Based Drug Discovery (FBDD): Used to probe binding pockets requiring a polar aliphatic group.[1][2]

  • Peptidomimetics: The ethylamine chain provides a flexible linker, allowing the THF ring to adopt specific conformations in active sites.[1][2]

Analytical Validation (QC)

Verifying the identity of the HCl salt is crucial before committing to large-scale synthesis.[1][2]

  • 1H NMR (D₂O, 400 MHz):

    • δ 4.05-3.95 (m, 1H): Methine proton at C2 of the THF ring (deshielded by Oxygen).[1][2]

    • δ 3.85-3.70 (m, 2H): Methylene protons adjacent to Oxygen (C5 of THF).[1][2]

    • δ 3.05 (t, 2H): Methylene protons adjacent to Nitrogen (CH₂-NH₃⁺).[1][2]

    • δ 2.10-1.50 (m, 6H): Remaining methylene protons in the ring and linker.[1][2]

  • Mass Spectrometry (ESI+):

    • Expect a dominant peak at m/z 116.1 [M+H]⁺.[1][2] The chloride ion is typically not observed in positive mode but can be inferred from the adduct pattern or confirmed via silver nitrate precipitation.[1][2]

Experimental Protocols

Standard Amide Coupling Workflow

The following protocol describes the coupling of 2-(Oxolan-2-yl)ethan-1-amine HCl with a carboxylic acid, a standard reaction in library synthesis.

Reagents:

  • Carboxylic Acid (R-COOH): 1.0 equiv[1][2]

  • Amine HCl Salt: 1.2 equiv[2]

  • HATU (Coupling Agent): 1.2 equiv[1][2]

  • DIPEA (Base): 3.0 - 4.0 equiv (Crucial for neutralizing the HCl salt)[1][2]

  • Solvent: DMF or DCM

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 equiv of Carboxylic Acid in DMF (0.1 M concentration).

  • Activation: Add 1.2 equiv of HATU and 1.0 equiv of DIPEA. Stir for 5 minutes to activate the acid.

  • Neutralization & Addition: In a separate vial, dissolve 1.2 equiv of 2-(Oxolan-2-yl)ethan-1-amine HCl in minimal DMF with 2.0 equiv of DIPEA. Note: This pre-neutralization ensures the free amine is available for reaction.

  • Reaction: Add the amine solution to the activated acid mixture.

  • Monitoring: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS for the product mass (MW_acid + 115.17 - 18.02).[1][2]

Visualization of Derivatization Workflow

SynthesisWorkflowStartStart: Amine HCl Salt(MW 151.63)BaseAdd Base (DIPEA)(Neutralization)Start->Base Dissolve in DMFFreeAmineFree Amine Generated(In Situ)Base->FreeAmine -HClCoupleAdd Activated Acid(HATU/R-COOH)FreeAmine->Couple Nucleophilic AttackProductFinal Amide Product(Purified)Couple->Product 1. Stir RT 4h 2. Workup

Figure 2: Logical workflow for converting the HCl salt into a functionalized amide.

Handling and Stability Data

  • Hygroscopicity: The hydrochloride salt is moderately hygroscopic.[2] It should be stored in a desiccator at room temperature or 4°C. Exposure to ambient moisture can alter the effective molecular weight, leading to stoichiometric errors.[1][2]

  • Solubility:

    • Water: Highly soluble (>50 mg/mL).[1][2]

    • DMSO/DMF: Soluble.

    • DCM/Chloroform: Moderate solubility; may require small amounts of Methanol to fully dissolve.[2]

  • Safety: Irritant to eyes and skin.[2][4] Standard PPE (gloves, goggles) is mandatory.[1][2]

Stoichiometric Reference Table

Use this table for quick calculations in the lab:

Scale (mmol)Mass of Amine HCl (mg)Volume of DIPEA (µL) (3.0 equiv)
0.1 15.252
0.5 75.8261
1.0 151.6522
5.0 758.22610

References

  • PubChem. (2025).[1][2] 2-(Oxolan-2-yl)ethan-1-amine Compound Summary. National Library of Medicine.[1][2] Available at: [Link][1][2]

  • National Institute of Standards and Technology (NIST). (2023).[1][2] Mass Spectral Library: Alkylamines and Heterocycles. Available at: [Link][1][2]

An In-depth Technical Guide to 2-(Oxolan-2-yl)ethan-1-amine Hydrochloride: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my experience that a comprehensive understanding of key chemical building blocks is fundamental to innovation in drug discovery and materials science. This guide is dedicated to providing an in-depth technical overview of 2-(Oxolan-2-yl)ethan-1-amine hydrochloride, a versatile intermediate. We will move beyond a simple recitation of facts to explore the causality behind its properties and applications, offering field-proven insights to empower your research and development endeavors. This document is structured to be a self-validating system, with each piece of information supported by authoritative references, ensuring the highest level of scientific integrity.

Molecular Structure and Physicochemical Properties

2-(Oxolan-2-yl)ethan-1-amine hydrochloride is a primary amine featuring a saturated five-membered tetrahydrofuran (oxolane) ring connected to an ethylamine moiety. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it a convenient form for various synthetic applications.

The core structure consists of a chiral center at the C2 position of the oxolane ring, meaning it can exist as either the (R)- or (S)-enantiomer, or as a racemic mixture. The specific stereochemistry can be crucial in its application, particularly in the synthesis of chiral drug molecules where enantiomeric purity is a critical determinant of pharmacological activity and safety.

A comprehensive summary of its physicochemical properties is presented in the table below:

PropertyValueSource
IUPAC Name 2-(oxolan-2-yl)ethan-1-amine;hydrochloridePubChem[1]
Molecular Formula C₆H₁₄ClNOPubChem[1]
Molecular Weight 151.64 g/mol PubChem[1]
Appearance White to off-white solidGeneric for amine hydrochlorides
Melting Point Data not available
pKa Data not available
Solubility Soluble in waterGeneric for amine hydrochlorides
CAS Number 188355-70-6

Synthesis and Manufacturing

The synthesis of 2-(Oxolan-2-yl)ethan-1-amine hydrochloride can be approached through several strategic pathways. The choice of a particular route often depends on the availability of starting materials, desired scale, and stereochemical requirements. Below, we explore a common and logical synthetic approach starting from 2-(tetrahydrofuran-2-yl)acetonitrile.

Synthesis_Workflow 2-(Tetrahydrofuran-2-yl)acetonitrile 2-(Tetrahydrofuran-2-yl)acetonitrile Reduction Reduction 2-(Tetrahydrofuran-2-yl)acetonitrile->Reduction LiAlH4 or H2/Raney Ni 2-(Oxolan-2-yl)ethan-1-amine 2-(Oxolan-2-yl)ethan-1-amine Reduction->2-(Oxolan-2-yl)ethan-1-amine Formation of free base Salt_Formation Salt_Formation 2-(Oxolan-2-yl)ethan-1-amine->Salt_Formation HCl in ether or isopropanol 2-(Oxolan-2-yl)ethan-1-amine hydrochloride 2-(Oxolan-2-yl)ethan-1-amine hydrochloride Salt_Formation->2-(Oxolan-2-yl)ethan-1-amine hydrochloride Final Product

A general synthetic workflow for the preparation of 2-(Oxolan-2-yl)ethan-1-amine hydrochloride.
Experimental Protocol: Reduction of 2-(Tetrahydrofuran-2-yl)acetonitrile

This protocol describes a common method for the synthesis of the free amine, which can then be readily converted to the hydrochloride salt.

Step 1: Reduction of the Nitrile

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), a solution of 2-(tetrahydrofuran-2-yl)acetonitrile in anhydrous THF is added dropwise at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again with water, while maintaining the temperature below 20 °C.

  • The resulting granular precipitate is filtered off and washed with THF.

  • The combined filtrate and washings are concentrated under reduced pressure to yield the crude 2-(Oxolan-2-yl)ethan-1-amine.

Step 2: Formation of the Hydrochloride Salt

  • The crude amine is dissolved in a suitable organic solvent, such as diethyl ether or isopropanol.

  • A solution of hydrogen chloride (HCl) in the same solvent (or gaseous HCl) is then added dropwise with stirring until the precipitation of the hydrochloride salt is complete.

  • The resulting white solid is collected by filtration, washed with the solvent, and dried under vacuum to afford 2-(Oxolan-2-yl)ethan-1-amine hydrochloride in high purity.

Causality Behind Experimental Choices: The use of a powerful reducing agent like LiAlH₄ is necessary for the efficient conversion of the nitrile to the primary amine. The choice of THF as a solvent is due to its ability to dissolve both the starting material and the reducing agent, and its inertness under the reaction conditions. The specific workup procedure with water and sodium hydroxide is a standard method (Fieser workup) to safely decompose the excess LiAlH₄ and aluminum salts into an easily filterable solid. The final salt formation in an organic solvent ensures the precipitation of the pure hydrochloride salt, leaving most organic impurities in the solution.

Analytical Characterization: A Self-Validating System

Rigorous analytical characterization is paramount to confirm the identity and purity of 2-(Oxolan-2-yl)ethan-1-amine hydrochloride. A combination of spectroscopic techniques provides a "fingerprint" of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectra for the title compound are not publicly available, we can predict the expected signals based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show a complex set of signals. The protons on the ethylamine chain will appear as multiplets, with the methylene group adjacent to the nitrogen being deshielded and appearing at a lower field. The protons of the tetrahydrofuran ring will also exhibit complex splitting patterns due to their diastereotopic nature. The proton on the C2 carbon of the THF ring, being adjacent to the oxygen atom and the ethylamine substituent, will be the most deshielded proton of the ring system. The broad singlet corresponding to the -NH₃⁺ protons would be observed, and its chemical shift would be concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts would be characteristic of the different carbon environments: two carbons in the ethylamine chain and four carbons in the tetrahydrofuran ring. The carbon adjacent to the nitrogen and the C2 and C5 carbons of the THF ring (adjacent to the oxygen) would appear at a lower field.

Infrared (IR) Spectroscopy

The IR spectrum of 2-(Oxolan-2-yl)ethan-1-amine hydrochloride would display characteristic absorption bands that confirm the presence of the key functional groups.

  • N-H Stretching: A broad and strong absorption band is expected in the region of 3200-2800 cm⁻¹, which is characteristic of the stretching vibrations of the ammonium (-NH₃⁺) group in the hydrochloride salt. This broadness is due to hydrogen bonding.

  • C-H Stretching: Absorptions in the 3000-2850 cm⁻¹ region correspond to the C-H stretching vibrations of the methylene groups.

  • N-H Bending: A medium to strong band around 1600-1500 cm⁻¹ is attributable to the asymmetric and symmetric bending vibrations of the -NH₃⁺ group.

  • C-O Stretching: A strong absorption band in the 1100-1000 cm⁻¹ region is characteristic of the C-O-C stretching of the ether linkage in the tetrahydrofuran ring.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of the free base, 2-(Oxolan-2-yl)ethan-1-amine, would likely show a molecular ion peak ([M]⁺) at m/z 115. The fragmentation pattern would be dominated by the cleavage of bonds adjacent to the nitrogen atom (alpha-cleavage) and the tetrahydrofuran ring. Common fragments would include the loss of an ethylamine side chain and fragmentation of the tetrahydrofuran ring. The most abundant ion is often the one resulting from the alpha-cleavage, leading to a fragment with m/z = 30 ([CH₂=NH₂]⁺).[2]

Applications in Drug Development and Organic Synthesis

2-(Oxolan-2-yl)ethan-1-amine hydrochloride is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its bifunctional nature, possessing both a primary amine and a tetrahydrofuran moiety, allows for its incorporation into a wide range of more complex molecular architectures.

Key Intermediate in the Synthesis of Vilazodone

A prominent application of this compound is as a key intermediate in the synthesis of Vilazodone, an antidepressant drug.[3][4][5] Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a 5-HT₁A receptor partial agonist.[5] The synthesis of Vilazodone involves the coupling of 2-(Oxolan-2-yl)ethan-1-amine with a suitable indole derivative. The tetrahydrofuran ring in this intermediate is a crucial structural element of the final drug molecule.

Vilazodone_Synthesis cluster_0 Key Intermediates Indole_Derivative 3-(4-chlorobutyl)-1H-indole-5-carbonitrile Coupling_Reaction Coupling_Reaction Indole_Derivative->Coupling_Reaction Nucleophilic Substitution Amine_Intermediate 2-(Oxolan-2-yl)ethan-1-amine Amine_Intermediate->Coupling_Reaction Vilazodone Vilazodone Coupling_Reaction->Vilazodone

Simplified representation of the role of 2-(Oxolan-2-yl)ethan-1-amine in Vilazodone synthesis.
Versatile Building Block

Beyond its role in the synthesis of Vilazodone, the unique structural features of 2-(Oxolan-2-yl)ethan-1-amine hydrochloride make it an attractive starting material for the synthesis of a variety of other biologically active compounds and novel materials. The primary amine can be readily derivatized through reactions such as acylation, alkylation, and reductive amination to introduce diverse functionalities.[6][7] The tetrahydrofuran ring can influence the pharmacokinetic properties of a molecule, such as its solubility and metabolic stability.

Safety, Handling, and Storage

GHS Hazard Classification (for the free base):

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1]

Handling:

  • Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

  • Amine hydrochlorides can be hygroscopic, so storage in a desiccator may be necessary to prevent moisture absorption.

Conclusion

2-(Oxolan-2-yl)ethan-1-amine hydrochloride is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, most notably the antidepressant Vilazodone. Its unique combination of a primary amine and a tetrahydrofuran ring provides a scaffold for the construction of complex molecules with desirable biological activities. A thorough understanding of its synthesis, characterization, and safe handling, as outlined in this guide, is crucial for its effective utilization in research and development. The principles of causality in its synthetic pathways and the self-validating nature of its analytical characterization underscore the importance of a rigorous scientific approach in the application of this and other key chemical building blocks.

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  • Study of Electron Ionization and Fragmentation of Non-hydrated and Hydrated Tetrahydrofuran Clusters - PMC - NIH. (2017, March 21). Retrieved February 3, 2026, from [Link]

  • Resources Question 6 of 49 > Hint Check Answer Draw the neutral organic starting material that will react with Br, to form 2-bromomethyl)tetrahydrofuran. Draw the neutral organic starting material. Select Draw Rings More Erase с H Br O Br2 Br CH2Cl2 - Chegg. (2020, September 27). Retrieved February 3, 2026, from [Link]

  • VILAZODONE PHARMACEUTICAL COMPOSITION, PREPARATION METHOD THEREFOR AND USE THEREOF - EPO. (2023, November 1). Retrieved February 3, 2026, from [Link]

  • US11149015B2 - Methods for producing tetrahydrofuran - Google Patents. (n.d.).
  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved February 3, 2026, from [Link]

  • Vilazodone | C26H27N5O2 | CID 6918314 - PubChem - NIH. (n.d.). Retrieved February 3, 2026, from [Link]

  • WO2018113599A1 - A process for producing a tetrahydrofuran compound comprising at least two amine functional groups - Google Patents. (n.d.).
  • DE3900865C1 - Process for the preparation of 2-chloroethylamine hydrochloride - Google Patents. (n.d.).
  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC - NIH. (n.d.). Retrieved February 3, 2026, from [Link]

  • US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran - Google Patents. (n.d.).
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved February 3, 2026, from [Link]

  • (PDF) Synthesis of chiral enantioenriched tetrahydrofuran derivatives - ResearchGate. (2025, August 9). Retrieved February 3, 2026, from [Link]

  • CN114249694A - A kind of preparation method of Teglazan intermediate - Google Patents. (n.d.).
  • MSDS Amine - Resyn Biosciences. (n.d.). Retrieved February 3, 2026, from [Link]

  • Synthesis of (tetrahydrofuran-2-yl)acetates based on a 'cyclization/hydrogenation/enzymatic kinetic resolution' strategy - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

Sources

Technical Whitepaper: Scalable Synthesis of 2-(Oxolan-2-yl)ethan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-(oxolan-2-yl)ethylamine scaffold is a critical pharmacophore in medicinal chemistry, serving as a saturated bioisostere for furan derivatives and a flexible linker in kinase inhibitors and GPCR ligands. While several routes exist, this guide prioritizes the Nitrile Reduction Pathway due to its scalability, cost-effectiveness, and high fidelity in preserving the tetrahydrofuran ring integrity.

This whitepaper details a robust, self-validating synthesis protocol starting from commercially available tetrahydrofurfuryl derivatives. It addresses the specific challenges of handling hygroscopic amine salts and mitigating the safety risks associated with ether solvents and hydride reductions.

Strategic Retrosynthetic Analysis

To design the optimal route, we must disconnect the target molecule at the most stable bond. The C-N bond formation via reduction of a nitrile offers the highest atom economy and avoids the over-alkylation issues common in nucleophilic substitution of halides with ammonia.

Pathway Logic
  • Target: 2-(Oxolan-2-yl)ethan-1-amine HCl.

  • Precursor: 2-(Oxolan-2-yl)acetonitrile. This extends the carbon chain by one unit relative to the common "tetrahydrofurfuryl" starting materials.

  • Starting Material: Tetrahydrofurfuryl chloride (or alcohol).

Retrosynthesis Figure 1: Retrosynthetic disconnection strategy prioritizing chain extension via cyanation. Target Target: 2-(Oxolan-2-yl)ethan-1-amine HCl FreeBase Free Amine Target->FreeBase HCl/Dioxane Nitrile Intermediate: (Tetrahydrofuran-2-yl)acetonitrile FreeBase->Nitrile Reduction (LiAlH4 or BH3) Start Starting Material: Tetrahydrofurfuryl Chloride (or Alcohol) Nitrile->Start Cyanation (NaCN/DMSO)

Primary Synthesis Protocol: The Nitrile Reduction Route[1][2]

This route is preferred for gram-to-kilogram scale synthesis. It proceeds in two distinct phases: Cyanation (chain extension) and Reduction.

Phase 1: Preparation of (Tetrahydrofuran-2-yl)acetonitrile

Note: If the nitrile is purchased commercially, proceed directly to Phase 2.

Reagents: Tetrahydrofurfuryl chloride, Sodium Cyanide (NaCN), DMSO. Mechanism: SN2 Nucleophilic Substitution.[1]

  • Setup: Charge a reaction vessel with DMSO (5 vol). Add NaCN (1.2 equiv). Caution: NaCN is highly toxic.

  • Addition: Heat to 60°C. Add Tetrahydrofurfuryl chloride (1.0 equiv) dropwise.

  • Reaction: Stir at 90°C for 4–6 hours. Monitor by GC-MS or TLC (Visualize with KMnO4).

  • Workup: Cool to RT. Quench with water.[2][3][4] Extract with Ethyl Acetate (3x). Wash organics with brine to remove DMSO. Dry over MgSO4 and concentrate.

  • Purification: Distillation under reduced pressure (bp ~85°C at 15 mmHg).

Phase 2: Reduction to 2-(Oxolan-2-yl)ethan-1-amine

Reagents: Lithium Aluminum Hydride (LiAlH4), Anhydrous THF.

Step-by-Step Methodology
  • Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.

  • Reagent Charge: Add anhydrous THF (10 vol) and LiAlH4 (1.5 equiv) pellets. Cool to 0°C using an ice bath.

  • Substrate Addition: Dissolve (Tetrahydrofuran-2-yl)acetonitrile (1.0 equiv) in anhydrous THF (2 vol). Add this solution dropwise to the LiAlH4 suspension over 30 minutes.

    • Critical Control Point: Maintain internal temperature <10°C to prevent runaway exotherms.

  • Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 3–5 hours.

    • Endpoint: Monitor by TLC (Eluent: 10% MeOH in DCM + 1% NH4OH). The nitrile spot should disappear.

  • Fieser Quench (Crucial for Safety):

    • Cool reaction to 0°C.

    • For every x grams of LiAlH4 used:

      • Add x mL water (very slowly).

      • Add x mL 15% NaOH solution.

      • Add 3x mL water.

    • Result: This produces a granular white precipitate (aluminum salts) that is easy to filter, avoiding the dreaded "gray sludge" emulsion.

  • Isolation: Filter the granular solids through a Celite pad. Wash the pad with THF. Concentrate the filtrate to yield the crude free amine as a pale yellow oil.

Salt Formation and Purification

The free amine is prone to oxidation and carbamate formation upon exposure to air (CO2). Conversion to the hydrochloride salt ensures long-term stability.

Reagents: 4M HCl in Dioxane (or diethyl ether), Diethyl Ether (antisolvent).

  • Dissolution: Dissolve the crude free amine oil in dry Diethyl Ether (5 vol). Cool to 0°C.

  • Acidification: Add 4M HCl in Dioxane (1.1 equiv) dropwise with vigorous stirring.

    • Observation: A white precipitate should form immediately.

  • Crystallization: Stir at 0°C for 1 hour.

  • Filtration: Filter the solid under a nitrogen blanket (the salt can be hygroscopic).

  • Washing: Wash the filter cake with cold anhydrous ether.

  • Drying: Dry in a vacuum oven at 40°C over P2O5 for 12 hours.

Data Summary Table
ParameterSpecificationNotes
Appearance White to off-white crystalline solidHygroscopic; store in desiccator.
Yield (Step 2) 75% - 85%Losses primarily during quench if emulsion forms.
Melting Point 165°C - 170°C (dec.)Broad range indicates residual moisture.
1H NMR (D2O) δ 4.0 (m, 1H), 3.8 (m, 2H), 3.1 (t, 2H), 1.9-1.5 (m, 6H)Characteristic multiplet for THF-C2 proton.

Process Logic & Safety Workflow

The following diagram illustrates the decision matrix and safety flow for the reduction step, highlighting the critical Fieser quench method.

SafetyFlow Figure 2: Operational workflow emphasizing the critical safety quench sequence. Start Start: LiAlH4 Reduction Setup Anhydrous Conditions N2 Atmosphere, 0°C Start->Setup Addition Add Nitrile in THF Control Exotherm (<10°C) Setup->Addition Reflux Reflux 4h Complete Conversion Addition->Reflux Quench Fieser Quench Protocol: 1. Water (x mL) 2. 15% NaOH (x mL) 3. Water (3x mL) Reflux->Quench Cool to 0°C Filter Filter Granular Solids (Celite Pad) Quench->Filter Granular ppt formed Salt HCl Salt Formation (Precipitation) Filter->Salt Filtrate

Alternative Route: The Henry Reaction

For researchers who cannot source the nitrile or wish to avoid cyanide, the Henry Reaction (Nitroaldol) offers a viable alternative using Tetrahydrofurfural.

  • Condensation: Tetrahydrofurfural + Nitromethane (cat. NaOH/MeOH)

    
     2-(2-nitrovinyl)tetrahydrofuran.
    
  • Global Reduction: The resulting nitroalkene is reduced using LiAlH4.

    • Pros: Avoids cyanide.

    • Cons: The nitroalkene intermediate can be unstable; reduction is more exothermic (requires 4-6 equiv of hydride).

References

  • Amine Synthesis via Nitrile Reduction: Brown, H. C., & Choi, Y. M. (1981). Selective reductions. 29. The rapid reaction of borane-tetrahydrofuran with nitriles. Journal of Organic Chemistry.[5] Link

  • Fieser Workup Protocol: Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, pp. 581–595. Link

  • Safety of THF: National Institute for Occupational Safety and Health (NIOSH). Tetrahydrofuran: IDLH Documentation.[6]Link

  • General Synthesis of THF-amines: Preparation of 2-(tetrahydrofuran-2-yl)ethanamine derivatives. Patent WO2008079277. Link

Sources

Technical Monograph: 2-(Oxolan-2-yl)ethan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for 2-(Oxolan-2-yl)ethan-1-amine hydrochloride . It prioritizes disambiguation, synthetic rigor, and medicinal chemistry utility, deviating from standard templates to address the specific challenges associated with this scaffold.

Content Type: Technical Reference & Synthetic Guide Subject: 2-(Tetrahydrofuran-2-yl)ethanamine HCl (C₆H₁₃NO·HCl)

Executive Summary & Disambiguation

2-(Oxolan-2-yl)ethan-1-amine hydrochloride is a chiral, heterocyclic building block used extensively in fragment-based drug discovery (FBDD). It serves as a saturated bioisostere for phenyl-ethylamines and provides a strategic "ether oxygen" hydrogen-bond acceptor to modulate solubility and metabolic stability.

CRITICAL DISAMBIGUATION ALERT: Researchers frequently confuse this molecule with Tetrahydrofurfurylamine (1-carbon spacer).

  • Target Molecule (2-carbon spacer): 2-(Tetrahydrofuran-2-yl)ethan amine.[1]

  • Common Confusion (1-carbon spacer): (Tetrahydrofuran-2-yl)methan amine (Tetrahydrofurfurylamine).

Failure to distinguish between these two leads to failed cyclizations and incorrect pharmacophore spacing.

Nomenclature & Identification

This compound exists as a racemate and two distinct enantiomers. In high-value medicinal chemistry, the enantiopure forms are preferred to avoid off-target binding.

Identification Data Table[2][3]
ParameterRacemic Mixture(S)-Enantiomer(R)-Enantiomer
Systematic Name 2-(Oxolan-2-yl)ethan-1-amine HCl(S)-2-(Oxolan-2-yl)ethan-1-amine HCl(R)-2-(Oxolan-2-yl)ethan-1-amine HCl
Common Name 2-(Tetrahydrofuran-2-yl)ethylamine HCl(S)-2-THF-ethylamine HCl(R)-2-THF-ethylamine HCl
CAS Number (HCl) Not widely listed (Use Free Base + HCl)1384436-20-7 2089682-47-1
CAS Number (Free Base) 98277-97-5 1210950-14-3 (approx)N/A
Molecular Formula C₆H₁₄ClNOC₆H₁₄ClNOC₆H₁₄ClNO
Molecular Weight 151.63 g/mol 151.63 g/mol 151.63 g/mol
Synonym Taxonomy (Visual Hierarchy)

The following diagram maps the relationship between the systematic IUPAC names and the common industrial shorthand used in patent literature.

SynonymMap Core 2-(Oxolan-2-yl)ethan-1-amine HCl IUPAC Systematic / IUPAC Core->IUPAC Industry Industrial / Common Core->Industry Shorthand Lab Shorthand Core->Shorthand Syn2 Tetrahydro-2-furanethanamine HCl IUPAC->Syn2 Syn1 2-(Tetrahydrofuran-2-yl)ethanamine HCl Industry->Syn1 Syn3 2-(2-Aminoethyl)tetrahydrofuran HCl Industry->Syn3 Syn4 2-THF-ethylamine HCl Shorthand->Syn4

Figure 1: Synonym taxonomy distinguishing systematic nomenclature from industrial shorthand.

Physicochemical Profile

Understanding the physical state of the salt form is vital for accurate stoichiometry in reactions.

  • Appearance: White to off-white hygroscopic solid.

  • Solubility: Highly soluble in water, methanol, and DMSO. Sparingly soluble in dichloromethane (DCM) and diethyl ether.

  • Hygroscopicity: The HCl salt is prone to absorbing atmospheric moisture. Protocol Note: Always store in a desiccator. If precise stoichiometry is required for a reaction (e.g., amide coupling), dry the salt under vacuum at 40°C for 4 hours prior to weighing.

  • Stability: Stable under standard conditions. Avoid strong oxidizing agents. The free base is volatile and reacts with CO₂ in the air to form carbamates; the HCl salt protects against this.

Synthetic Routes & Manufacturing

There are two primary routes to access this scaffold. Route A is preferred for bulk manufacturing, while Route B is common in research labs for accessing chiral derivatives.

Route A: Nitrile Reduction (Primary Pathway)

This method converts 2-(tetrahydrofuran-2-yl)acetonitrile into the amine. It preserves the stereochemistry of the THF ring if a chiral starting material is used.

Reaction: 2-THF-CH₂-CN + 2 H₂ → 2-THF-CH₂-CH₂-NH₂

Route B: Furan Reduction (Alternative)

Hydrogenation of the aromatic furan ring of 2-(furan-2-yl)ethanamine. This is less selective and often yields racemate requiring resolution.

Detailed Protocol: Catalytic Hydrogenation (Route A)

This protocol describes the synthesis of the free base, followed by salt formation.

Reagents:

  • Precursor: 2-(Tetrahydrofuran-2-yl)acetonitrile (CAS 33414-62-9).

  • Catalyst: Raney Nickel (active) or 10% Pd/C.

  • Solvent: Methanolic Ammonia (7N NH₃ in MeOH).

  • Hydrogen Source: H₂ gas (Balloon or Parr shaker).

Step-by-Step Methodology:

  • Preparation: In a pressure vessel or round-bottom flask, dissolve 10 mmol of 2-(tetrahydrofuran-2-yl)acetonitrile in 20 mL of methanolic ammonia. Note: Ammonia suppresses the formation of secondary amines.

  • Catalyst Addition: Carefully add 10 mol% of the catalyst under an inert argon atmosphere. (Caution: Raney Ni is pyrophoric).

  • Hydrogenation: Purge the vessel with H₂ three times. Stir vigorously under H₂ atmosphere (1–3 atm) at room temperature for 12–18 hours. Monitor by TLC (stain with Ninhydrin; the nitrile will disappear, and a baseline amine spot will appear).

  • Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude free base oil.

  • Salt Formation (Critical Step): Dissolve the crude oil in minimal anhydrous diethyl ether or dioxane. Cool to 0°C. Dropwise add 4M HCl in dioxane (1.1 equivalents). A white precipitate (the target HCl salt) will form immediately.

  • Isolation: Filter the solid, wash with cold ether, and dry under vacuum.

Synthetic Workflow Diagram

SynthesisFlow Start Start: 2-(Tetrahydrofuran-2-yl)acetonitrile (CAS 33414-62-9) Step1 Step 1: Hydrogenation (Raney Ni, H2, NH3/MeOH) Start->Step1 Reduction Intermediate Intermediate: Free Amine Oil Step1->Intermediate Step2 Step 2: Salt Formation (HCl in Dioxane, 0°C) Intermediate->Step2 Acidification Final Final Product: 2-(Oxolan-2-yl)ethan-1-amine HCl (White Solid) Step2->Final Precipitation

Figure 2: Step-by-step synthetic pathway from the nitrile precursor to the hydrochloride salt.

Medicinal Chemistry Applications

This scaffold is a "privileged structure" in modern drug design.

  • Solubility Enhancement: The ether oxygen in the THF ring acts as a hydrogen bond acceptor, often improving the aqueous solubility of lipophilic drug candidates compared to a cyclopentyl analog.

  • Conformational Restriction: The THF ring restricts the conformational freedom of the ethyl chain, potentially reducing the entropy penalty upon binding to a protein target (e.g., Kinases, GPCRs).

  • Bioisosterism: It is often used as a saturated bioisostere for the furan ring (to reduce metabolic liability) or the phenyl ring (to move from flat 2D space to 3D space, increasing "Fsp3" character).

Handling & Analytical Protocols (Self-Validating Systems)

To ensure the integrity of your material, perform these checks before use in critical assays.

H-NMR Validation (DMSO-d6)
  • Ammonium Protons: Look for a broad singlet around 8.0–8.5 ppm (integrating to 3H). This confirms the HCl salt form. If this is missing, you have the free base.

  • Chiral Center (C2-H): A multiplet around 3.7–3.9 ppm .

  • Ethyl Linker: Two multiplets (CH₂) around 1.6–1.9 ppm and 2.8–3.0 ppm (adjacent to nitrogen).

Enantiomeric Purity (Chiral HPLC)

For (R) or (S) batches, standard C18 columns cannot separate enantiomers.

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% Diethylamine.

  • Detection: UV at 210 nm (weak absorbance, high concentration required) or Refractive Index (RI).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10224647, 2-(Oxolan-2-yl)ethan-1-amine. Retrieved from [Link]

Sources

2-(Oxolan-2-yl)ethan-1-amine hydrochloride safety data sheet

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Identity

2-(Oxolan-2-yl)ethan-1-amine hydrochloride (also known as 2-(Tetrahydrofuran-2-yl)ethylamine hydrochloride) is a critical heterocyclic building block in medicinal chemistry. It features a saturated oxygen heterocycle (oxolane/tetrahydrofuran) pendant to a primary ethylamine chain. This structural motif is widely employed in drug discovery to introduce polarity and hydrogen-bond accepting capability without the aromaticity of furan, often improving metabolic stability and solubility profiles in lead optimization.

As a hydrochloride salt, the compound offers enhanced stability and crystallinity compared to its free base counterpart, which is typically a volatile, hygroscopic oil.

Chemical Profile[1][2][3][4]
PropertyDetail
IUPAC Name 2-(Oxolan-2-yl)ethan-1-amine hydrochloride
Common Synonyms 2-(Tetrahydrofuran-2-yl)ethylamine HCl; Tetrahydro-2-furanethanamine HCl
CAS Number (Free Base) 98277-97-5
CAS Number (HCl Salt) Varies by stereochemistry (e.g., (S)-isomer: 1384436-20-7)
Molecular Formula C₆H₁₃NO[1][2][3][4] · HCl
Molecular Weight 151.63 g/mol (Salt); 115.17 g/mol (Free Base)
Structure Tetrahydrofuran ring with a 2-aminoethyl side chain at position 2
Structural Visualization

Figure 1: Connectivity diagram showing the oxolane ring and the ethylamine side chain.[5][1][6][7]

Hazard Identification & Safety Assessment (GHS)

This compound is classified under the Globally Harmonized System (GHS) as an irritant. While the hydrochloride salt mitigates the volatility associated with the free amine, it retains significant irritation potential upon contact with mucosal membranes.

GHS Classification
  • Skin Corrosion/Irritation: Category 2[4][8]

  • Serious Eye Damage/Eye Irritation: Category 2A

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System)

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed)

Label Elements[6][14]
  • Signal Word: WARNING

  • Pictogram: Exclamation Mark (GHS07)

Hazard & Precautionary Statements
CodeHazard Statement
H302 Harmful if swallowed.
H315 Causes skin irritation.[4][8][9]
H319 Causes serious eye irritation.[4][8][9]
H335 May cause respiratory irritation.[8][9]
CodePrecautionary Statement
P261 Avoid breathing dust/fume/gas/mist/vapors/spray.[8][9]
P280 Wear protective gloves/protective clothing/eye protection/face protection.[4][8][9]
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes.[9] Remove contact lenses if present and easy to do.[9] Continue rinsing.[9]
P302+P352 IF ON SKIN: Wash with plenty of soap and water.[4]

Physical & Chemical Properties[2][6][7][12][13][15][16]

Understanding the physical state is crucial for accurate dosing and handling. The HCl salt is hygroscopic, meaning it will absorb atmospheric moisture, potentially altering its effective molecular weight during weighing.

PropertyValue/Description
Physical State Solid (Crystalline powder or amorphous solid)
Color White to off-white
Solubility Highly soluble in Water, Methanol, DMSO; Sparingly soluble in DCM, Ether
Melting Point 108–112 °C (Typical range for similar HCl salts; verify specific batch CoA)
Hygroscopicity High (Store under desiccant)
pH Acidic in aqueous solution (due to HCl)

Handling, Storage, & Stability[2][12][16]

Storage Protocols
  • Temperature: Refrigerate (2–8 °C). Long-term storage at -20 °C is recommended to prevent degradation.

  • Atmosphere: Store under inert gas (Argon or Nitrogen). The amine functionality, even as a salt, can be sensitive to oxidation over extended periods.

  • Container: Tightly sealed glass vials with PTFE-lined caps.

Stability Logic

The hydrochloride salt prevents the formation of carbamates (reaction with atmospheric CO₂) which is common with free primary amines. However, the ether linkage in the tetrahydrofuran ring can be susceptible to peroxidation if exposed to air and light for prolonged periods, although this is less of a concern than in the free ether solvent (THF).

Synthetic Utility & Applications

Researchers utilize 2-(Oxolan-2-yl)ethan-1-amine hydrochloride primarily as a nucleophile in the synthesis of complex pharmaceutical agents.

Key Reaction Pathways
  • Amide Coupling: Reaction with carboxylic acids (using EDC/NHS or HATU) to form amide bonds, introducing the tetrahydrofuran motif as a lipophilic spacer.

  • Reductive Amination: Reaction with aldehydes/ketones to form secondary amines.

  • SNAr Reactions: Nucleophilic aromatic substitution on halogenated heterocycles.

Experimental Protocol: Reductive Amination

Rationale: This protocol demonstrates the installation of the oxolanyl-ethyl group onto an aldehyde core, a common workflow in fragment-based drug design.

Materials:

  • Aldehyde substrate (1.0 equiv)

  • 2-(Oxolan-2-yl)ethan-1-amine HCl (1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Triethylamine (Et₃N) (1.2 equiv, to neutralize the HCl salt)

Methodology:

  • Free Basing (In Situ): In a flame-dried flask under Argon, suspend the amine HCl salt in anhydrous DCM. Add Et₃N dropwise and stir for 10 minutes to release the free amine.

  • Imine Formation: Add the aldehyde substrate to the mixture. Stir at room temperature for 30–60 minutes. (Optional: Add activated molecular sieves to sequester water).

  • Reduction: Cool the mixture to 0 °C. Add Sodium Triacetoxyborohydride portion-wise. Allow the reaction to warm to room temperature and stir for 4–16 hours.

  • Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (typically MeOH/DCM gradient).

Reaction Workflow Visualization

synthesis_workflow Figure 2: Reductive Amination Workflow using 2-(Oxolan-2-yl)ethan-1-amine HCl Start Start: Amine HCl Salt (Solid, Hygroscopic) Neutralization Step 1: Neutralization (DCM, Et3N) Releases Free Amine Start->Neutralization Suspend in solvent ImineForm Step 2: Imine Formation (+ Aldehyde, 30 min) Neutralization->ImineForm Add Substrate Reduction Step 3: Reduction (+ NaBH(OAc)3, 0°C -> RT) ImineForm->Reduction Add Reducing Agent Workup Step 4: Quench & Extraction (Sat. NaHCO3 / DCM) Reduction->Workup Reaction Complete Product Final Product: Secondary Amine Workup->Product Purification

Figure 2: Step-by-step workflow for utilizing the amine salt in reductive amination.

Emergency Protocols

In the event of exposure, immediate action is required to minimize tissue damage.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing.[9] Wash skin with mild soap and water. If irritation persists, consult a physician.

  • Inhalation: Remove victim to fresh air.[4][9] If breathing is difficult, trained personnel should administer oxygen.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting unless directed by medical personnel. Call a POISON CENTER.

Firefighting Measures:

  • Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Hazardous Combustion Products: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), Hydrogen chloride gas (HCl).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10214873, 2-(Tetrahydrofuran-2-yl)ethanamine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 2-(tetrahydrofuran-2-yl)ethylamine.[3] Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Tetrahydrofurans and Amine Derivatives. Retrieved from [Link]

Sources

Introduction: A Versatile Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(Oxolan-2-yl)ethan-1-amine Hydrochloride for Researchers and Drug Development Professionals

2-(Oxolan-2-yl)ethan-1-amine, also known as 2-(tetrahydrofuran-2-yl)ethanamine, is a heterocyclic organic compound featuring a saturated five-membered ether ring (tetrahydrofuran or oxolane) connected to an ethylamine side chain.[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it a more convenient and frequently utilized reagent in various chemical applications.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, applications, and safety protocols, tailored for professionals in research and pharmaceutical development. Its structural motifs are of significant interest in medicinal chemistry, where the tetrahydrofuran ring serves as a key component in many biologically active molecules and the primary amine offers a reactive handle for further chemical modifications.

Physicochemical and Structural Properties

The fundamental characteristics of 2-(Oxolan-2-yl)ethan-1-amine are crucial for its application in synthesis and drug design. The hydrochloride salt form is typically a crystalline solid that is more soluble in water and polar protic solvents compared to its free base form.[2]

PropertyValueSource
IUPAC Name 2-(oxolan-2-yl)ethan-1-aminePubChem[1]
CAS Number 98277-97-5PubChem[1]
Molecular Formula C₆H₁₃NOPubChem[1]
Molecular Weight 115.17 g/mol PubChem[1]
Canonical SMILES C1CC(OC1)CCNPubChem[1]
InChIKey ZCOIVJPCZLPQPT-UHFFFAOYSA-NPubChem[1]

Synthesis and Mechanistic Considerations

The synthesis of 2-(Oxolan-2-yl)ethan-1-amine and its subsequent conversion to the hydrochloride salt involves multi-step processes that leverage fundamental organic reactions. While specific patented methods may vary, a general and logical synthetic pathway can be constructed based on established chemical principles.

A common conceptual approach involves the reduction of a nitrile or a similar nitrogen-containing functional group precursor. This ensures the selective formation of the primary amine. The formation of the hydrochloride salt is a straightforward acid-base reaction.

G cluster_0 Synthesis Workflow A Starting Material (e.g., 2-(Oxolan-2-yl)acetonitrile) B Reduction Reaction (e.g., LiAlH4 in THF or Catalytic Hydrogenation) A->B Reduction of Nitrile C Work-up and Purification (Quenching, Extraction, Distillation) B->C Isolation D Free Base Amine 2-(Oxolan-2-yl)ethan-1-amine C->D Purified Intermediate E Salt Formation (Addition of HCl in an organic solvent like Ether or Isopropanol) D->E Protonation F Final Product 2-(Oxolan-2-yl)ethan-1-amine hydrochloride E->F Precipitation & Filtration G cluster_1 Key Application Areas Core 2-(Oxolan-2-yl)ethan-1-amine HCl A Pharmaceutical Intermediates Core->A Scaffold for APIs B Agrochemical Synthesis Core->B Bioactive Moiety C Derivatizing Reagent Core->C For Amino Acids & Peptides D Ligand Development Core->D Medicinal Chemistry

Sources

Foreword: The Imperative of Rigorous Physicochemical Characterization in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Characteristics of 2-(Oxolan-2-yl)ethan-1-amine Hydrochloride

In the landscape of modern drug discovery and development, the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is paved with meticulous scientific investigation. A foundational pillar of this process is the comprehensive characterization of the molecule's physical and chemical properties. These are not mere data points; they are the fundamental descriptors that govern a compound's behavior, influencing everything from its synthesis and purification to its formulation, stability, and ultimately, its pharmacokinetic and pharmacodynamic profile.

This guide provides an in-depth exploration of the essential physical characteristics of 2-(Oxolan-2-yl)ethan-1-amine hydrochloride (also known as 2-(Tetrahydrofuran-2-yl)ethanamine hydrochloride). This compound, featuring a primary amine and a tetrahydrofuran (THF) moiety, represents a class of scaffolds of significant interest in medicinal chemistry. As the hydrochloride salt, its properties are tailored for improved handling and aqueous solubility, critical attributes for preclinical evaluation.

For the researchers, chemists, and formulation scientists who will work with this molecule, understanding its intrinsic properties is paramount. This document is structured not as a rigid template, but as a logical workflow for characterization, explaining the causality behind each analytical choice. We will delve into the "what," the "how," and, most importantly, the "why" of characterizing this promising NCE.

Chemical Identity and Structure

The first step in any characterization workflow is to unequivocally confirm the identity and structure of the molecule.

Molecular Structure:

Caption: Chemical structure of 2-(Oxolan-2-yl)ethan-1-amine Hydrochloride.

The structure consists of an ethylamine chain attached to the 2-position of an oxolane (tetrahydrofuran) ring. As a hydrochloride salt, the primary amine is protonated to form an ammonium cation, with a chloride counter-ion. This ionic nature is the primary determinant of many of its physical properties.

IdentifierValueSource
IUPAC Name 2-(oxolan-2-yl)ethan-1-amine;hydrochloride[1]
Molecular Formula C₆H₁₄ClNO[2]
Molecular Weight 151.63 g/mol [2]
CAS Number (Free Base) 98277-97-5[1]

Physicochemical Properties: The Foundation of Developability

The developability of an active pharmaceutical ingredient (API) is critically dependent on its fundamental physicochemical properties. The hydrochloride salt form is intentionally chosen to enhance properties like solubility and stability compared to the free base.

PropertyExpected CharacteristicSignificance in Drug Development
Appearance White to off-white crystalline solidProvides a baseline for identification, purity assessment, and detection of degradation.
Melting Point Expected to be a sharp, defined range >100 °CA key indicator of purity. A broad melting range can suggest the presence of impurities or multiple crystalline forms (polymorphs).
Solubility High solubility in water and polar protic solvents (e.g., ethanol); low solubility in nonpolar solvents.Crucial for formulation development (especially for parenteral and oral dosage forms) and essential for achieving desired concentrations in biological assays.[3]
pKa Estimated range: 9.5 - 10.5Governs the ionization state at different physiological pH values, which directly impacts absorption, distribution, metabolism, and excretion (ADME) properties.
Hygroscopicity Potentially hygroscopicThe tendency to absorb moisture from the air affects handling, storage, and formulation stability.[4] It can lead to physical changes (deliquescence) and chemical degradation.

The Spectroscopic Fingerprint: Confirming Structure and Purity

Spectroscopic analysis provides an unambiguous confirmation of the chemical structure. For a novel compound, a combination of NMR, IR, and Mass Spectrometry is essential for complete characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-(Oxolan-2-yl)ethan-1-amine hydrochloride, specific features are expected.

Predicted ¹H NMR Spectrum (in D₂O, 400 MHz):

  • δ ~3.9-4.1 ppm (m, 1H): The proton on the carbon bearing the oxygen in the THF ring (C2-H of oxolane).

  • δ ~3.7-3.8 ppm (m, 2H): The two protons on the carbon adjacent to the ring oxygen (C5-H₂ of oxolane).

  • δ ~3.1-3.3 ppm (t, 2H): The methylene protons adjacent to the ammonium group (-CH₂-NH₃⁺). Their downfield shift is due to the strong deshielding effect of the cationic nitrogen.

  • δ ~1.6-2.0 ppm (m, 6H): The remaining methylene protons of the THF ring and the ethyl chain, which would likely appear as a complex multiplet.

Predicted ¹³C NMR Spectrum (in D₂O, 100 MHz):

  • Six distinct signals are expected, corresponding to the six carbon atoms in the molecule.

  • δ ~75-80 ppm: C-H carbon of the THF ring attached to the ethyl chain.

  • δ ~65-70 ppm: C-H₂ carbon of the THF ring adjacent to oxygen.

  • δ ~35-45 ppm: C-H₂ carbons of the ethyl chain and the remaining two carbons of the THF ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of the hydrochloride salt is distinct from that of the free base, primarily due to the presence of the ammonium group (NH₃⁺).

Expected Key IR Absorption Bands (cm⁻¹):

  • 3200-2800 (broad, strong): This is the most characteristic peak of a primary amine salt, corresponding to the N⁺-H stretching vibrations.[5] This broadness is due to extensive hydrogen bonding.

  • 2950-2850 (medium): Aliphatic C-H stretching vibrations from the methylene groups.

  • ~1600 (medium): N⁺-H bending (asymmetric) vibration.

  • ~1500 (medium): N⁺-H bending (symmetric) vibration.

  • ~1100 (strong): C-O-C stretching vibration, characteristic of the ether linkage in the tetrahydrofuran ring.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and aspects of its structure. Using a technique like Electrospray Ionization (ESI), the molecule will be detected as its free base after loss of HCl.

Expected ESI-MS Data:

  • [M+H]⁺ Ion: The primary observed ion will be the protonated free base at m/z 116.1, corresponding to the molecular formula [C₆H₁₃NO + H]⁺.

  • Key Fragmentation: Fragmentation would likely involve the loss of the amine group or the opening of the THF ring, providing further structural confirmation.

G cluster_0 Spectroscopic Analysis Workflow Sample 2-(Oxolan-2-yl)ethan-1-amine HCl NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry (ESI-MS) Sample->MS Data Combined Spectroscopic Data NMR->Data IR->Data MS->Data Structure Structure Confirmed & Purity Assessed Data->Structure

Caption: Workflow for unambiguous structural elucidation.

Standardized Protocols for Physicochemical Characterization

To ensure data integrity and reproducibility, standardized methodologies must be employed. The following protocols are based on established standards, such as those found in the United States Pharmacopeia (USP).

Protocol: Melting Point Determination

Causality: The melting point is a sensitive probe of purity. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range. This protocol follows the principles outlined in USP General Chapter <741>.

Methodology:

  • Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent or moisture, which can depress the melting point. Gently crush a small amount of the crystalline solid into a fine powder.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the sample into the closed end.

  • Apparatus: Place the loaded capillary into a calibrated melting point apparatus.

  • Measurement:

    • Heat the apparatus rapidly to a temperature approximately 10-15 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the last solid particle melts (T₂).

  • Reporting: Report the melting range as T₁ - T₂. For a pure compound, this range should be narrow (e.g., < 2 °C).

Protocol: Aqueous Solubility Determination

Causality: Quantifying aqueous solubility is critical for predicting oral absorption and for developing liquid formulations. The shake-flask method is a gold-standard technique for determining equilibrium solubility.

Methodology:

  • System Preparation: Prepare a series of vials containing a fixed volume of purified water (or a relevant buffer, e.g., PBS pH 7.4).

  • Sample Addition: Add an excess amount of 2-(Oxolan-2-yl)ethan-1-amine hydrochloride to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C). Agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Sample Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm filter to remove any undissolved particles.

  • Quantification: Accurately dilute the filtered supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Reporting: Report the solubility in mg/mL or mol/L at the specified temperature and in the specified medium.

Conclusion: From Data to Knowledge

The physical characteristics of 2-(Oxolan-2-yl)ethan-1-amine hydrochloride detailed in this guide form the essential knowledge base for its advancement as a potential drug candidate. The ionic nature imparted by the hydrochloride salt provides favorable solubility, while the spectroscopic fingerprint offers an irrefutable identity card for quality control. The provided protocols serve as a validated roadmap for researchers to generate their own reliable data. By understanding and applying these principles of physicochemical characterization, drug development professionals can make informed decisions, mitigate risks, and accelerate the progression of new therapeutic agents from the laboratory to the clinic.

References

  • PubChem Compound Summary for CID 4854736, 2-(Oxolan-2-yl)ethan-1-amine. National Center for Biotechnology Information. [Link]

  • Solubility of Things, Ethylamine hydrochloride. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • United States Pharmacopeia.
  • RSC New Journal of Chemistry, Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts. Royal Society of Chemistry. [Link]

  • Wikipedia, Tetrahydrofuran. Wikimedia Foundation. [Link]

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Stability and storage of 2-(Oxolan-2-yl)ethan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Stability and Storage of 2-(Oxolan-2-yl)ethan-1-amine Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-(Oxolan-2-yl)ethan-1-amine hydrochloride, a key amine building block, presents unique stability and handling challenges inherent to its structure as a hydrochloride salt of a primary amine with a tetrahydrofuran moiety. This guide provides a comprehensive technical overview of the critical factors governing its stability, potential degradation pathways, and scientifically grounded protocols for its storage and handling. By synthesizing principles of solid-state chemistry, reaction kinetics, and analytical science, this document serves as an essential resource for ensuring the integrity and reliability of this compound in research and development settings. We delve into the causality behind recommended practices, offering detailed experimental workflows for stability assessment that are designed to be self-validating.

Introduction

Chemical Identity and Significance

2-(Oxolan-2-yl)ethan-1-amine, also known as 2-(tetrahydrofuran-2-yl)ethylamine, is a valuable primary amine intermediate. Its structure combines a flexible ethylamine chain with a polar tetrahydrofuran (oxolane) ring system. This combination makes it a versatile synthon in the development of more complex molecules, particularly in medicinal chemistry and materials science. The free base has a molecular formula of C₆H₁₃NO and a molecular weight of approximately 115.17 g/mol [1].

The Rationale for Salt Formation

In laboratory and pharmaceutical applications, the free amine is commonly converted to its hydrochloride salt. This strategic chemical modification is performed for several critical reasons:

  • Enhanced Stability: The salt form is generally more chemically stable and less susceptible to oxidative and other degradation pathways compared to the volatile and more reactive free base[2].

  • Improved Handling: Free amines can be oily, volatile liquids with strong odors. The hydrochloride salt is typically a crystalline solid, which is easier to weigh, handle, and formulate.

  • Increased Solubility: The formation of a hydrochloride salt significantly increases the aqueous solubility of the amine, a crucial property for many biological and chemical applications[3].

Physicochemical Properties

A thorough understanding of the compound's fundamental properties is the bedrock of any stability program.

Table 1: Physicochemical Properties of 2-(Oxolan-2-yl)ethan-1-amine Hydrochloride
PropertyValueSource / Comment
IUPAC Name 2-(oxolan-2-yl)ethan-1-amine;hydrochloride---
Molecular Formula C₆H₁₄ClNODerived from the free base[1] and HCl.
Molecular Weight ~151.63 g/mol Calculated from the molecular formula.
Appearance Typically a white to off-white crystalline solid.Based on common properties of amine hydrochlorides.
Solubility High solubility in polar solvents is inferred.Salt formation enhances polarity and solubility[3].

Critical Stability Factors and Degradation Pathways

The stability of 2-(Oxolan-2-yl)ethan-1-amine hydrochloride is not absolute. It is influenced by a range of environmental and chemical factors that can initiate distinct degradation pathways.

Influence of Environmental Factors
  • Hygroscopicity and Moisture: Amine hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere[4]. This is a primary catalyst for degradation. Absorbed water can act as a plasticizer, lowering the glass transition temperature and increasing molecular mobility within the crystal lattice, thereby accelerating degradation[5]. Furthermore, it provides a medium for salt disproportionation[6].

  • Thermal Stress: While generally stable at ambient temperatures, elevated temperatures can provide the activation energy needed to initiate degradation. Decomposition at high temperatures (>150 °C for a similar compound) can release corrosive vapors, including hydrogen chloride gas and nitrogen oxides[2][7][8].

  • Photostability: Exposure to UV radiation or high-intensity light should be avoided, as this energy can promote oxidative degradation pathways[7].

Potential Degradation Mechanisms

The molecular structure presents two primary sites for chemical instability: the amine hydrochloride group and the tetrahydrofuran ring.

  • Salt Disproportionation: This is a common instability mechanism for pharmaceutical salts in the solid state[6]. It is a reversible process where the salt converts back into its constituent free base and acid. For this compound, moisture can facilitate the transfer of a proton from the ammonium ion to the chloride ion, liberating the volatile free amine and hydrogen chloride. The volatility of HCl can drive this process forward, especially in an open system[9].

  • Oxidative Degradation: The lone pair of electrons on the nitrogen atom of the free amine (formed via disproportionation) is susceptible to oxidation. Similarly, the ether linkage in the tetrahydrofuran ring can undergo oxidative cleavage[10][11]. This process can be accelerated by the presence of metal ion impurities and light.

  • Incompatibilities: Strong bases will readily deprotonate the ammonium salt, liberating the free amine. Contact with strong oxidizing agents must be strictly avoided as this can lead to rapid and potentially hazardous decomposition[2].

Diagram 1: Potential Degradation Pathways

The following diagram illustrates the primary routes through which 2-(Oxolan-2-yl)ethan-1-amine hydrochloride can degrade.

G parent 2-(Oxolan-2-yl)ethan-1-amine Hydrochloride (Solid) free_base Free Amine + HCl (gas) parent->free_base Salt Disproportionation (+ Moisture, Heat) oxidized_amine Oxidized Amine Products (e.g., N-oxides) parent->oxidized_amine Oxidation (+ O2, Light, Metal Ions) ring_opened Ring-Opened Products (e.g., hydroxy acids/aldehydes) parent->ring_opened Oxidative Ring Cleavage (+ O2, Heat)

Caption: Key degradation pathways for 2-(Oxolan-2-yl)ethan-1-amine HCl.

Recommended Storage and Handling Protocols

Adherence to proper storage and handling protocols is paramount to preserving the chemical and physical integrity of the compound.

Table 2: Recommended Storage Conditions
ConditionRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces molecular mobility and slows the rate of all potential degradation reactions. Some suppliers recommend this range for similar compounds[12].
Atmosphere Inert gas (Argon or Nitrogen) Minimizes contact with atmospheric oxygen and moisture, directly inhibiting oxidative degradation and hygroscopicity.
Moisture Store in a desiccator or dry box. Prevents water absorption, which is a key initiator of salt disproportionation and other hydrolytic pathways[13].
Light Protect from light. Store in an amber vial or in a dark location to prevent photolytic degradation[7].
Container Tightly sealed, non-reactive container. A well-sealed container prevents exposure to the atmosphere. Glass is preferred over plastic where possible to avoid potential leaching or reaction[7][13].
In-Use Stability and Solution Handling
  • Aqueous Solutions: While the hydrochloride salt enhances water solubility, aqueous solutions are less stable than the solid form. The presence of water can facilitate hydrolysis or other reactions over time. Solutions should be prepared fresh for use whenever possible. If storage is necessary, they should be filter-sterilized, stored at 2-8°C, and used within a short, validated timeframe.

  • pH Considerations: The pH of the solution is critical. In basic conditions (high pH), the compound will convert to its free base form, which is less soluble and more prone to degradation.

Experimental Protocols for Stability Assessment

To ensure trustworthiness, stability assessment must be conducted using self-validating, systematic protocols.

Protocol: Hygroscopicity Profile Assessment

This experiment quantifies the material's tendency to absorb water, which is a critical stability parameter.

  • Instrumentation: Dynamic Vapor Sorption (DVS) apparatus or a climate-controlled microbalance.

  • Sample Preparation: Place 5-10 mg of the compound onto the DVS sample pan.

  • Pre-treatment: Dry the sample in the instrument under a stream of dry nitrogen (0% Relative Humidity, RH) at 25°C until a stable weight is achieved ( dm/dt ≤ 0.002% min⁻¹). This establishes the dry baseline mass.

  • Sorption/Desorption Cycle:

    • Increase the RH in steps of 10% from 0% to 90% RH.

    • At each step, allow the sample weight to equilibrate ( dm/dt ≤ 0.002% min⁻¹).

    • Decrease the RH in the same steps back to 0% to assess hysteresis.

  • Data Analysis: Plot the percentage change in mass versus RH. The resulting isotherm characterizes the hygroscopic nature of the material[5]. A significant uptake of water (e.g., >2% w/w at 75% RH) indicates high hygroscopicity requiring stringent moisture control.

Protocol: Solid-State Stability Study (Forced Degradation)

This workflow systematically evaluates the compound's stability under accelerated environmental conditions.

G cluster_conditions Store Samples (e.g., 4 weeks) cluster_analytics Perform Analysis start Prepare Samples (Thin layer in amber vials) cond1 40°C / 75% RH (Accelerated) start->cond1 cond2 60°C (Thermal Stress) start->cond2 cond3 ICH Photostability (Light Stress) start->cond3 cond4 25°C / 60% RH (Control) start->cond4 analysis Pull Samples at Time Points (e.g., T=0, 1, 2, 4 weeks) cond1->analysis cond2->analysis cond3->analysis cond4->analysis hplc HPLC-UV/MS (Purity & Degradants) analysis->hplc pxrd PXRD (Solid Form) analysis->pxrd visual Visual Appearance (Color, Form) analysis->visual ftir FTIR (Salt Form ID) analysis->ftir

Sources

Methodological & Application

Application Notes and Protocols for Amide Coupling with 2-(Oxolan-2-yl)ethan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides a detailed exploration of the amide coupling reaction utilizing 2-(Oxolan-2-yl)ethan-1-amine hydrochloride, a valuable primary amine building block in medicinal chemistry and organic synthesis. We will delve into the mechanistic underpinnings of modern amide bond formation, offer field-proven insights into optimizing reaction conditions, and present robust, step-by-step protocols for successful coupling. This document is designed to equip researchers with the necessary knowledge to confidently and efficiently incorporate the 2-(oxolan-2-yl)ethylamino moiety into their target molecules.

Introduction: The Ubiquity and Challenge of the Amide Bond

The amide bond is a cornerstone of chemistry and biology, most notably forming the backbone of peptides and proteins.[1] In the realm of drug discovery, the amide functional group is present in approximately 25% of all available drugs, a testament to its metabolic stability and ability to participate in crucial hydrogen bonding interactions with biological targets.[2] The formation of an amide bond, typically through the condensation of a carboxylic acid and an amine, is one of the most frequently performed reactions in medicinal chemistry.[3][4]

While conceptually simple, the direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[5] Consequently, a vast array of "coupling reagents" has been developed to activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine.[1][]

This guide focuses on the use of 2-(Oxolan-2-yl)ethan-1-amine hydrochloride (also known as 2-(tetrahydrofurfuryl)ethanamine hydrochloride), a primary amine that introduces a valuable tetrahydrofuran (THF) moiety. The THF ring can enhance solubility and modulate the physicochemical properties of a molecule. The hydrochloride salt form necessitates the use of a non-nucleophilic base to liberate the free amine for the coupling reaction.

Mechanistic Overview: Activating the Carboxylic Acid

The key to a successful amide coupling is the in-situ generation of a highly reactive carboxylic acid derivative. Modern coupling reagents can be broadly categorized into two main classes: carbodiimides and onium salts (aminium/uronium and phosphonium).

Carbodiimide-Mediated Coupling (e.g., EDC)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used due to their efficacy and the water-soluble nature of their urea byproduct, which simplifies purification.[5] The general mechanism involves:

  • Activation: The carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate.

  • Nucleophilic Attack: The amine directly attacks the O-acylisourea to form the amide bond.

  • Optional Additives: To improve efficiency and suppress side reactions like racemization, additives such as N-hydroxybenzotriazole (HOBt) or 1-hydroxysuccinimide (NHS) are often included.[7][8] These additives react with the O-acylisourea to form an active ester, which is more stable and less prone to side reactions, and then subsequently reacts with the amine.[7]

Onium Salt-Mediated Coupling (e.g., HATU)

Onium salts, particularly uronium/aminium reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly efficient coupling reagents known for their fast reaction rates and high yields, even with sterically hindered substrates.[4][9]

The mechanism proceeds as follows:

  • Active Ester Formation: The carboxylate, formed by the deprotonation of the carboxylic acid by a base, reacts with HATU to generate a highly reactive OBt-active ester.

  • Amine Reaction: The amine then displaces the activated ester to yield the final amide product.

The choice between coupling reagents often depends on the specific substrates, desired reaction conditions, and cost considerations.

Experimental Design & Key Considerations

The Role of the Base

When using an amine hydrochloride salt, such as 2-(Oxolan-2-yl)ethan-1-amine hydrochloride, the inclusion of a base is non-negotiable. The base serves two primary purposes:

  • Free Amine Generation: It neutralizes the hydrochloride salt, liberating the nucleophilic free amine.

  • Carboxylate Formation: For onium salt-based couplings, the base deprotonates the carboxylic acid to form the carboxylate anion, which is necessary for the reaction with the coupling reagent.[4]

Commonly used non-nucleophilic bases include N,N-diisopropylethylamine (DIPEA or Hünig's base) and triethylamine (TEA). Typically, at least two equivalents of the base are required: one to neutralize the amine salt and one for the carboxylic acid activation step.

Solvent Selection

The choice of solvent is critical for ensuring that all reactants remain in solution throughout the reaction. Common solvents for amide coupling include:

  • Dimethylformamide (DMF): An excellent polar aprotic solvent that dissolves a wide range of substrates.

  • Dichloromethane (DCM): A versatile, less polar solvent suitable for many coupling reactions.

  • Acetonitrile (ACN): Another polar aprotic solvent option.

The selection should be based on the solubility of the specific carboxylic acid, amine salt, and coupling reagents.

Order of Reagent Addition

For onium salt couplings (e.g., HATU), the generally accepted best practice is to "pre-activate" the carboxylic acid.[10] This involves mixing the carboxylic acid, coupling reagent, and base in the solvent for a short period (5-15 minutes) before adding the amine. This approach minimizes potential side reactions where the coupling reagent might react with the amine.[10]

G

Work-up and Purification

Upon completion, the reaction mixture will contain the desired amide product, the urea byproduct (for carbodiimide reactions) or tetramethylurea (for HATU), excess base, and salts. A typical aqueous work-up involves:

  • Dilution: The reaction mixture is diluted with an organic solvent like ethyl acetate (EtOAc).

  • Washing: The organic layer is washed sequentially with a weak acid (e.g., 1N HCl or citric acid) to remove excess amine and base, followed by a weak base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid, and finally with brine to remove residual water.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

Final purification is typically achieved by flash column chromatography on silica gel.

Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol is recommended for its high efficiency and broad substrate scope.

Materials:

  • Carboxylic Acid (1.0 eq)

  • 2-(Oxolan-2-yl)ethan-1-amine hydrochloride (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 - 3.0 eq)

  • Anhydrous DMF or DCM (to make a 0.1 - 0.5 M solution)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid.

  • Dissolve the acid in the chosen anhydrous solvent (e.g., DMF).

  • Add DIPEA (2.5 - 3.0 eq) to the solution.

  • Add HATU (1.1 eq) to the mixture and stir at room temperature for 10-15 minutes. This is the pre-activation step.

  • In a separate vial, dissolve 2-(Oxolan-2-yl)ethan-1-amine hydrochloride (1.1 eq) in a small amount of the reaction solvent.

  • Add the amine solution dropwise to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, proceed with the aqueous work-up and purification as described in section 3.4.

ReagentMolar Eq.Purpose
Carboxylic Acid1.0Substrate
2-(Oxolan-2-yl)ethan-1-amine HCl1.1Nucleophile (amine source)
HATU1.1Coupling Reagent
DIPEA2.5 - 3.0Non-nucleophilic base
Anhydrous Solvent-Reaction Medium

Table 1. Reagent stoichiometry for HATU-mediated coupling.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol is a cost-effective alternative, particularly for large-scale synthesis.

Materials:

  • Carboxylic Acid (1.0 eq)

  • 2-(Oxolan-2-yl)ethan-1-amine hydrochloride (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA or TEA (2.5 - 3.0 eq)

  • Anhydrous DMF or DCM (to make a 0.1 - 0.5 M solution)

Procedure:

  • To a clean, dry round-bottom flask, add the carboxylic acid, 2-(Oxolan-2-yl)ethan-1-amine hydrochloride, and HOBt.

  • Dissolve the mixture in the chosen anhydrous solvent (e.g., DCM).

  • Cool the flask to 0 °C in an ice bath.

  • Add the base (DIPEA or TEA) to the mixture.

  • Add EDC·HCl portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, proceed with the aqueous work-up and purification as described in section 3.4.

ReagentMolar Eq.Purpose
Carboxylic Acid1.0Substrate
2-(Oxolan-2-yl)ethan-1-amine HCl1.1Nucleophile (amine source)
EDC·HCl1.2Coupling Reagent
HOBt1.2Additive to suppress side reactions
DIPEA / TEA2.5 - 3.0Non-nucleophilic base
Anhydrous Solvent-Reaction Medium

Table 2. Reagent stoichiometry for EDC/HOBt-mediated coupling.

G

Troubleshooting

  • Low Yield:

    • Ensure all reagents are anhydrous, as water can hydrolyze the active intermediates.

    • Confirm the quality of the coupling reagent; some can degrade upon storage.

    • Increase the amount of coupling reagent or base if necessary.

    • Consider switching to a more powerful coupling reagent like HATU if using EDC.

  • Incomplete Reaction:

    • Extend the reaction time. Some sterically hindered substrates may require longer periods or gentle heating.

    • Ensure adequate mixing, especially for heterogeneous reactions.

  • Side Product Formation:

    • For HATU couplings, ensure the pre-activation time is not excessively long.

    • For carbodiimide couplings without additives, the formation of N-acylurea can be an issue. The addition of HOBt or NHS is highly recommended.

Conclusion

The amide coupling of 2-(Oxolan-2-yl)ethan-1-amine hydrochloride is a robust and reliable transformation when appropriate conditions and reagents are employed. By understanding the underlying mechanisms and carefully selecting the coupling agent, base, and solvent, researchers can efficiently synthesize a wide array of novel amides. The protocols provided herein offer a solid foundation for achieving high yields and purity, empowering the seamless integration of this valuable building block into diverse research and development programs.

References

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The Strategic Utility of 2-(Oxolan-2-yl)ethan-1-amine Hydrochloride in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Building Block

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of novel chemical entities with desirable pharmacological profiles. 2-(Oxolan-2-yl)ethan-1-amine hydrochloride presents itself as a valuable scaffold, integrating two key structural motifs: a saturated five-membered oxygen heterocycle (tetrahydrofuran, THF) and a primary ethylamine side chain. The tetrahydrofuran ring is a prevalent feature in a multitude of natural products and biologically active compounds, often contributing to favorable pharmacokinetic properties such as aqueous solubility and metabolic stability.[1][2] The primary amine provides a reactive handle for a wide array of synthetic transformations, enabling the exploration of diverse chemical space. The hydrochloride salt form of this building block enhances its stability and solubility in polar solvents, facilitating its use in various reaction conditions. This guide provides an in-depth exploration of the potential applications and detailed protocols for the utilization of 2-(Oxolan-2-yl)ethan-1-amine hydrochloride in medicinal chemistry programs.

Physicochemical Properties and Strategic Advantages

The unique combination of the tetrahydrofuran and ethylamine moieties imparts a favorable set of physicochemical properties to this building block, making it an attractive starting point for library synthesis and lead optimization.

PropertyValue/CharacteristicSignificance in Drug Discovery
Molecular Formula C₆H₁₄ClNOLow molecular weight, contributing to ligand efficiency.
Molecular Weight 151.63 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.
Structure Tetrahydrofuran ring linked to an ethylamine chainThe THF moiety can act as a bioisostere for other cyclic systems and can engage in hydrogen bonding. The ethylamine provides a key vector for chemical modification.
Form Hydrochloride saltCrystalline solid with improved handling, stability, and solubility in protic solvents compared to the free base.
Reactivity Primary amineHighly versatile functional group for forming amides, sulfonamides, ureas, and for undergoing reductive amination, among other key reactions.

The presence of the THF ring, a known constituent of several approved drugs, suggests a favorable toxicity profile and the potential for beneficial interactions with biological targets.[2] For instance, the complex tetrahydrofuran-containing structure of Eribulin (Halaven®) highlights the acceptance of this motif in oncology therapeutics.[2]

Core Synthetic Applications and Protocols

The primary amine of 2-(oxolan-2-yl)ethan-1-amine serves as a versatile nucleophile and a key point for molecular elaboration. Below are detailed protocols for its application in fundamental bond-forming reactions crucial to medicinal chemistry.

Amide Bond Formation: The Cornerstone of Peptide and Small Molecule Synthesis

The formation of an amide bond is one of the most fundamental and widely utilized reactions in the synthesis of pharmaceuticals. The primary amine of 2-(oxolan-2-yl)ethan-1-amine readily participates in coupling reactions with carboxylic acids.

Workflow for Amide Bond Formation

reagents 2-(Oxolan-2-yl)ethan-1-amine HCl + Carboxylic Acid (R-COOH) activation Carboxylic Acid Activation (e.g., HATU, HOBt, EDCI) reagents->activation Coupling Agents, Base (e.g., DIPEA) coupling Amide Coupling activation->coupling workup Aqueous Workup & Extraction coupling->workup purification Purification (e.g., Chromatography) workup->purification product Target Amide purification->product

Caption: General workflow for amide bond formation.

Detailed Protocol: HATU-Mediated Amide Coupling

This protocol describes a reliable method for the coupling of 2-(oxolan-2-yl)ethan-1-amine hydrochloride with a generic carboxylic acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.

Materials:

  • 2-(Oxolan-2-yl)ethan-1-amine hydrochloride

  • Carboxylic acid of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve 2-(oxolan-2-yl)ethan-1-amine hydrochloride (1.2 eq) in a minimum amount of anhydrous DMF. The addition of one equivalent of DIPEA from the total amount can aid in liberating the free amine.

  • Add the solution of the amine to the activated carboxylic acid mixture.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Causality Behind Experimental Choices:

  • HATU: A highly efficient coupling reagent that minimizes racemization for chiral carboxylic acids and promotes rapid amide bond formation.

  • DIPEA: A non-nucleophilic base used to neutralize the hydrochloride salt and the hexafluorophosphate byproduct of HATU activation. An excess is used to ensure the presence of the free amine.

  • Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents.

  • Aqueous Workup: The NaHCO₃ wash removes unreacted carboxylic acid and acidic byproducts.

Reductive Amination: Forging Carbon-Nitrogen Bonds

Reductive amination is a powerful method for forming secondary or tertiary amines by reacting a primary amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. This reaction is highly valuable for introducing molecular diversity.

Workflow for Reductive Amination

reagents 2-(Oxolan-2-yl)ethan-1-amine HCl + Aldehyde/Ketone imine_formation Imine/Enamine Formation (Acid or Base catalyst) reagents->imine_formation Solvent (e.g., DCE, MeOH) reduction In situ Reduction (e.g., NaBH(OAc)₃) imine_formation->reduction Reducing Agent workup Quenching & Workup reduction->workup purification Purification workup->purification product Target Secondary/Tertiary Amine purification->product

Caption: General workflow for reductive amination.

Detailed Protocol: Sodium Triacetoxyborohydride-Mediated Reductive Amination

This protocol outlines the reaction of 2-(oxolan-2-yl)ethan-1-amine hydrochloride with an aldehyde or ketone using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.

Materials:

  • 2-(Oxolan-2-yl)ethan-1-amine hydrochloride

  • Aldehyde or ketone of interest

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 2-(oxolan-2-yl)ethan-1-amine hydrochloride (1.0 eq) and the aldehyde or ketone (1.1 eq).

  • Suspend the reactants in DCM or DCE.

  • If desired, add a catalytic amount of acetic acid (0.1 eq) to facilitate imine formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring suspension. The reaction may be mildly exothermic.

  • Continue stirring at room temperature for 6-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the desired secondary amine.

Causality Behind Experimental Choices:

  • NaBH(OAc)₃: A mild reducing agent that is selective for imines and enamines in the presence of aldehydes and ketones, minimizing side reactions. It is also tolerant of mildly acidic conditions.

  • DCM/DCE: Aprotic solvents that are compatible with the reagents and facilitate the reaction.

  • Acetic Acid: Can catalyze the formation of the iminium ion intermediate, accelerating the reaction rate, particularly with less reactive ketones.

Conclusion: A Building Block with Significant Potential

While direct citations for the extensive use of 2-(oxolan-2-yl)ethan-1-amine hydrochloride in late-stage clinical candidates may be emerging, its constituent parts—the tetrahydrofuran ring and the primary ethylamine—are well-established motifs in medicinal chemistry. The protocols detailed herein provide a robust framework for medicinal chemists to incorporate this versatile building block into their synthetic campaigns. Its favorable physicochemical properties and straightforward reactivity make it an excellent starting point for the generation of novel compound libraries and the optimization of lead candidates across a wide range of therapeutic areas.

References

  • PubChem. 2-(Oxolan-2-yl)ethan-1-amine. Available at: [Link]

  • ResearchGate. Synthesis of 2-adamantyl-containing amines as compounds with potential pharmacological activity. Available at: [Link]

  • PMC. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Available at: [Link]

  • PMC. Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. Available at: [Link]

  • ResearchGate. Tetrahydrofuran (THF)-containing natural products and biological activities. Available at: [Link]

  • Google Patents. Method for synthesizing 2-amino thizaoline.
  • Cheméo. Chemical Properties of Ethanamine hydrochloride (CAS 557-66-4). Available at: [Link]

  • Eureka. Novel preparation method of 1-[2-(2-aminoethyoxyl)ethyl]piperazine hydrochloride. Available at: [Link]

  • PMC. The Tetrahydrofuran Motif in Polyketide Marine Drugs. Available at: [Link]

Sources

Application Note: Strategic Amine Protection for 2-(Oxolan-2-yl)ethan-1-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic protection of 2-(Oxolan-2-yl)ethan-1-amine hydrochloride (also known as 2-(tetrahydrofuran-2-yl)ethanamine HCl).[1][2] This building block features a primary amine tethered to a tetrahydrofuran (THF) ring.[1][2] While the amine requires protection to prevent self-coupling or oxidation during drug scaffold synthesis, the THF moiety presents specific stability constraints—particularly regarding strong Lewis acids which can induce ring-opening.

This note provides three validated protocols for installing Boc (acid-labile), Cbz (hydrogenolysis-labile), and Fmoc (base-labile) groups, specifically tailored to handle the hygroscopic hydrochloride salt starting material.

Strategic Analysis & Decision Matrix

The choice of protecting group depends entirely on the downstream chemistry. The THF ring is generally robust but has specific vulnerabilities.

FeatureBoc (tert-Butyloxycarbonyl) Cbz (Benzyloxycarbonyl) Fmoc (Fluorenylmethyloxycarbonyl)
Primary Utility General synthesis; robust to bases/nucleophiles.[1][2]"Orthogonal" protection; stable to acid/base.[1][2][3][4]Solid-Phase Peptide Synthesis (SPPS).[1][2]
Installation

+ Base (TEA/NaOH)
Cbz-Cl + Base (Schotten-Baumann)Fmoc-OSu + Base (

)
Deprotection Acid (TFA or HCl/Dioxane)Hydrogenolysis (

)
Base (Piperidine/DBU)
THF Risk Low. Standard TFA removal is safe.[1][2] Avoid

or Lewis acids.[1][2]
Negligible. THF is stable to hydrogenation.[1][2]Negligible. THF is stable to amine bases.[1][2]
Cost LowMediumHigh
Critical Consideration: The HCl Salt

The starting material is supplied as a hydrochloride salt (


).
  • Challenge: The amine is protonated and non-nucleophilic.

  • Solution: You must include a neutralization equivalent (base) in the reaction mixture to liberate the free amine in situ. Failure to do so is the #1 cause of low yields.

Experimental Protocols

Protocol A: N-Boc Protection (Recommended Standard)

Target: N-(2-(Oxolan-2-yl)ethyl)-tert-butylcarbamate[1][2]

Rationale: The Boc group is ideal for solution-phase synthesis.[2] We use a biphasic system to efficiently handle the salt.

Reagents:

  • Substrate: 2-(Oxolan-2-yl)ethan-1-amine HCl (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)[1][2]
    
  • Base: Sodium Hydroxide (NaOH) (2.5 equiv) or Triethylamine (

    
    ) (2.5 equiv)[1]
    
  • Solvent: THF / Water (1:1 v/v) or DCM[1]

Step-by-Step:

  • Dissolution: In a round-bottom flask, dissolve 10 mmol of the amine HCl salt in 20 mL of water.

  • Neutralization: Add 20 mL of THF. While stirring, slowly add 25 mmol of NaOH (as a 1M solution) or

    
    . Note: The solution may warm slightly.
    
  • Addition: Cool the mixture to 0°C (ice bath). Add 11 mmol of

    
     (dissolved in a small amount of THF) dropwise over 10 minutes.
    
  • Reaction: Remove the ice bath and let the mixture stir at Room Temperature (RT) for 4–12 hours.

    • Checkpoint: Monitor by TLC (Stain: Ninhydrin).[1][2] The baseline amine spot should disappear; a less polar spot (Rf ~0.5-0.7 in 30% EtOAc/Hex) should appear.[1][2]

  • Workup:

    • Evaporate the bulk THF under reduced pressure.

    • Extract the remaining aqueous layer with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with 1M HCl (to remove unreacted amine), then Brine.[1]

    • Dry over

      
      , filter, and concentrate.
      
  • Result: Colorless to pale yellow oil.[1][2] Usually requires no chromatography.[1][2]

Protocol B: N-Cbz Protection (Schotten-Baumann Conditions)

Target: Benzyl (2-(oxolan-2-yl)ethyl)carbamate[1][2]

Rationale: Use this if you plan to deprotect using mild hydrogenation, preserving acid-sensitive groups elsewhere in the molecule.[5]

Reagents:

  • Substrate: 1.0 equiv

  • Reagent: Benzyl Chloroformate (Cbz-Cl) (1.2 equiv)[1][2]

  • Base:

    
     (2.5 equiv)[1]
    
  • Solvent: Water / Acetone (1:1)[1]

Step-by-Step:

  • Setup: Dissolve amine HCl salt (10 mmol) and

    
     (25 mmol) in 25 mL Water.
    
  • Addition: Add 25 mL Acetone. Cool to 0°C.[1][2]

  • Reaction: Add Cbz-Cl (12 mmol) dropwise via syringe. Caution: Cbz-Cl is lachrymatory.[1][2]

  • Stirring: Stir vigorously at 0°C for 1 hour, then warm to RT for 3 hours.

  • Workup:

    • Evaporate acetone.[1][2]

    • Extract aqueous residue with DCM (

      
      ).[1][2]
      
    • Critical Step: Wash DCM layer with 5%

      
       to remove benzyl alcohol/phenol byproducts.[1][2]
      
    • Dry and concentrate.[1][2]

Protocol C: N-Fmoc Protection (For Peptide Synthesis)

Target: (9H-fluoren-9-yl)methyl (2-(oxolan-2-yl)ethyl)carbamate[1][2]

Rationale: Fmoc is necessary if you are building a peptide chain on this amine.[1][2] We use Fmoc-OSu (succinimide ester) instead of Fmoc-Cl to avoid dipeptide formation.[1][2]

Reagents:

  • Substrate: 1.0 equiv

  • Reagent: Fmoc-OSu (1.1 equiv)[1][2]

  • Base:

    
     (2.5 equiv)[1]
    
  • Solvent: Water / Dioxane (1:[1]1) or Water / Acetone[1]

Step-by-Step:

  • Preparation: Dissolve amine HCl (10 mmol) and

    
     (25 mmol) in 20 mL Water.
    
  • Solubilization: Add 20 mL Dioxane (or Acetone).

  • Addition: Add Fmoc-OSu (11 mmol) slowly as a solid or dissolved in minimal Dioxane.

  • Reaction: Stir at RT for 18 hours. A white precipitate (the product) often forms.

  • Workup:

    • Dilute with water (100 mL).

    • If solid precipitates: Filter, wash with water and hexanes.[1]

    • If oil forms: Extract with EtOAc, wash with 1M HCl and Brine.[1]

  • Purification: Recrystallize from Ethanol/Hexane if necessary.

Visualization of Workflows

Logic Flow for Selecting Strategy

ProtectionStrategy Start START: 2-(Oxolan-2-yl)ethan-1-amine HCl Q1 Downstream Condition Constraint? Start->Q1 PathA Need Acid Stability? (e.g., removing other Boc groups) Q1->PathA Yes PathB Need Base Stability? (e.g., general synthesis) Q1->PathB No ResA Select Cbz Protection (Deprotect: H2/Pd) PathA->ResA Yes ResC Select Fmoc Protection (Deprotect: Piperidine) PathA->ResC Alternative ResB Select Boc Protection (Deprotect: TFA) PathB->ResB Standard

Caption: Decision matrix for selecting the appropriate protecting group based on downstream synthetic requirements.

Workflow: Handling the HCl Salt (Boc Example)

BocWorkflow Input Amine HCl Salt (Solid) Step1 1. Dissolve in H2O/THF 2. Add Base (NaOH) Input->Step1 Inter Free Amine (In Situ) Step1->Inter Neutralization Step2 Add Boc2O (0°C -> RT) Inter->Step2 Nucleophilic Attack Check TLC Check (Ninhydrin) Step2->Check Check->Step2 Incomplete (Add time/heat) Workup Acid Wash (1M HCl) Remove unreacted amine Check->Workup Complete Final N-Boc Product Workup->Final

Caption: Step-by-step reaction workflow emphasizing the critical neutralization step for the hydrochloride salt.

Quality Control & Troubleshooting

ObservationProbable CauseCorrective Action
Low Yield Incomplete neutralization of HCl salt.[1][2]Ensure Base is

equiv relative to substrate.[1][2]
Emulsion THF/Water ratio incorrect.Add Brine to aqueous layer; use DCM for extraction.[1][2]
Byproducts (Fmoc) Fmoc-Cl used; dipeptide formed.[1][2]Switch to Fmoc-OSu ; keep temperature low.
Ring Opening Strong Lewis Acid used downstream.[1][2]Avoid

,

.[1][2] Use mild acids (TFA) or hydrogenation.[1][2][5]
Analytical Expectations (1H NMR)
  • Protons on C2 (THF): Multiplet around

    
     3.7–4.0 ppm.[1][2]
    
  • Boc Group: Strong singlet (9H) at

    
     1.44 ppm.[1][2]
    
  • Cbz Group: Aromatic multiplet (5H) at

    
     7.35 ppm; benzylic singlet (2H) at 
    
    
    
    5.1 ppm.[1][2]

References

  • Greene's Protective Groups in Organic Synthesis , 5th Edition.[1][2] Wuts, P.G.M. (2014).[1][2] John Wiley & Sons.[1][2][6] [1]

  • Boc-Protected Amino Groups . Organic Chemistry Portal. Retrieved Oct 2023.[1][2] Link

  • Cbz-Protected Amino Groups . Organic Chemistry Portal. Retrieved Oct 2023.[1][2] Link

  • Fmoc Protection Mechanism & Protocols . Total Synthesis. Retrieved Oct 2023.[1][2] Link

  • 2-(Oxolan-2-yl)ethan-1-amine Properties . PubChem Compound Summary. Link[1]

Sources

Scale-up synthesis of 2-(Oxolan-2-yl)ethan-1-amine hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis of 2-(Oxolan-2-yl)ethan-1-amine Hydrochloride

Introduction & Strategic Significance

2-(Oxolan-2-yl)ethan-1-amine (also known as 2-(tetrahydrofuran-2-yl)ethylamine) is a versatile heterocyclic building block.[1] Its structural motif—a saturated oxygen heterocycle tethered to a primary amine—serves as a critical pharmacophore in kinase inhibitors, GPCR ligands, and as a chiral resolving agent intermediate.

While laboratory-scale synthesis often relies on non-scalable hydride reductions (e.g., LiAlH


), industrial scale-up demands a transition to catalytic hydrogenation or safer borane complexes to manage thermal risks and cost.[1] This application note outlines a robust, scalable protocol for the synthesis of the hydrochloride salt, prioritizing process safety, impurity control, and solid-state isolation.

Key Technical Challenges:

  • Runaway Exotherms: Control of heat release during nitrile reduction.

  • Secondary Amine Formation: Prevention of dimer impurities during hydrogenation.

  • Hygroscopicity: The free base is a hygroscopic oil; conversion to the HCl salt is essential for stability and handling.

Retrosynthetic Analysis & Route Selection

For scale-up (>1 kg), the Nitrile Reduction Route is selected over the Nitroalkene (Henry Reaction) or Amide Reduction routes.[1] This path utilizes readily available tetrahydrofurfuryl alcohol, avoids energetic nitro-intermediates, and employs catalytic hydrogenation, which is cleaner than stoichiometric hydride reagents.[1]

Reaction Scheme:

ReactionScheme SM Tetrahydrofurfuryl Alcohol (Starting Material) INT1 Tetrahydrofurfuryl Sulfonate (Activation) SM->INT1 MsCl, TEA DCM, 0°C INT2 2-(Tetrahydrofuran-2-yl)acetonitrile (Nitrile Formation) INT1->INT2 NaCN, DMSO 60°C, Exotherm Control PROD_FB Free Base Amine (Crude Oil) INT2->PROD_FB H2 (50 bar), Raney Ni NH3/MeOH PROD_SALT Target HCl Salt (Crystalline Solid) PROD_FB->PROD_SALT HCl/IPA Crystallization

Caption: Linear synthetic pathway selected for scale-up, highlighting key intermediates.

Detailed Experimental Protocol

Step 1: Activation & Cyanation (Nitrile Synthesis)

Rationale: Direct displacement of the alcohol is difficult. Activation as a mesylate followed by cyanide displacement is preferred over halogenation to avoid potential ring-opening side reactions and to utilize milder conditions.[1]

Reagents:

  • Tetrahydrofurfuryl alcohol (1.0 equiv)[1]

  • Methanesulfonyl chloride (MsCl) (1.1 equiv)[1]

  • Triethylamine (TEA) (1.2 equiv)[1]

  • Sodium Cyanide (NaCN) (1.2 equiv)[1]

  • Solvents: Dichloromethane (DCM), DMSO[1]

Protocol:

  • Mesylation: Charge reactor with Tetrahydrofurfuryl alcohol and DCM (5 vol). Cool to 0°C. Add TEA.

  • Addition: Slowly dose MsCl maintaining internal temperature <10°C (Exothermic!). Stir for 2 h.

  • Workup: Quench with water, separate organic layer, dry (Na

    
    SO
    
    
    
    ), and concentrate to yield the mesylate intermediate.
  • Cyanation: Dissolve crude mesylate in DMSO (3 vol). Add NaCN (Caution: Toxic).[1]

  • Reaction: Heat to 60°C for 6-8 h. Monitor by GC for disappearance of mesylate.

  • Quench: Cool to 20°C. Dilute with water (10 vol) and extract with MTBE (Methyl tert-butyl ether).

  • Purification: Distillation is recommended for the nitrile intermediate to remove colored impurities that can poison the hydrogenation catalyst in the next step.

Step 2: Catalytic Hydrogenation (Nitrile to Amine)

Rationale: Raney Nickel is chosen over Pd/C for its superior activity towards nitriles and lower cost. Ammonia is strictly required to suppress the formation of secondary amines (dimerization) via the retro-imination mechanism.[1]

Reagents:

  • 2-(Tetrahydrofuran-2-yl)acetonitrile (1.0 equiv)[1]

  • Raney Nickel (Active slurry, 10 wt% loading)[1]

  • Ammonia in Methanol (7N NH

    
    /MeOH)[1]
    
  • Hydrogen Gas (H

    
    )[1]
    

Protocol:

  • Loading: Purge autoclave with N

    
    . Charge Raney Nickel slurry (under water/methanol) and rinse with MeOH.[1]
    
  • Substrate: Add nitrile solution in 7N NH

    
    /MeOH (10 vol).
    
  • Pressurization: Pressurize with H

    
     to 50 bar (725 psi).
    
  • Reaction: Heat to 50°C. Stir at high agitation (mass transfer limited).

  • Monitoring: Monitor H

    
     uptake. Reaction typically completes in 6-12 h.[1]
    
  • Workup: Cool, vent H

    
    , purge with N
    
    
    
    . Filter catalyst through Celite (Caution: Pyrophoric catalyst! Keep wet).[1]
  • Concentration: Concentrate filtrate to remove MeOH and excess NH

    
    .
    
Step 3: Salt Formation & Crystallization

Rationale: The free base is an oil prone to oxidation. The HCl salt is a stable, non-hygroscopic solid suitable for storage.

Protocol:

  • Dissolution: Dissolve the crude amine oil in Isopropyl Alcohol (IPA) (5 vol).

  • Acidification: Cool to 0-5°C. Slowly add HCl in IPA (5-6N) or concentrated aqueous HCl (1.05 equiv). Maintain temp <20°C.

  • Crystallization: Seed with authentic crystals if available. Stir at 0°C for 4 h.

  • Isolation: Filter the white solid. Wash with cold IPA and MTBE.

  • Drying: Vacuum oven at 40°C.

Process Safety & Troubleshooting

Critical Control Points (CCPs)
StepHazard / IssueMitigation Strategy
Cyanation NaCN Toxicity; HCN generationMaintain pH >9 during workup.[1] Use bleach scrubbers for off-gas.[1]
Hydrogenation Pyrophoric Raney Ni; H

flammability
Keep catalyst wet at all times.[1] Inert all vessels. Ground equipment.
Hydrogenation Secondary Amine ImpurityEnsure excess NH

is present.[1] Do not run at low pressure (<10 bar).[1]
Salt Formation Exotherm; Oil-outControl addition rate of HCl.[1] Use dry IPA. If oiling occurs, reheat to dissolve and cool slowly.
Troubleshooting Logic Flow

Troubleshooting Start Problem Detected Issue1 Low Yield in Hydrogenation Start->Issue1 Issue2 Product is Oiling Out During Salt Formation Start->Issue2 Check1 Check Catalyst Poisoning (Sulfur from DMSO/Mesylate?) Issue1->Check1 Action1 Improve Nitrile Distillation Increase Catalyst Loading Check1->Action1 Check2 Check Water Content in Solvent Issue2->Check2 Action2 Switch to Anhydrous IPA Use Anti-solvent (EtOAc or Ether) Check2->Action2

Caption: Decision tree for resolving common scale-up deviations.

Analytical Specifications

For the final Hydrochloride Salt, the following specifications are recommended for release:

  • Appearance: White to off-white crystalline solid.[1]

  • 1H NMR (D2O): Consistent with structure.[1] Key peaks: Multiplets for THF ring (1.5-2.0 ppm, 3.7-3.9 ppm), Triplet for CH2-N adjacent to ring.[1]

  • Purity (HPLC): >98.0% area.[1]

  • Chiral Purity (if applicable): If starting from chiral alcohol, check ee% using Chiral GC (e.g., Cyclodextrin column).

  • Residual Solvents: Compliant with ICH Q3C (MeOH < 3000 ppm, IPA < 5000 ppm).[1]

  • Water Content (KF): < 1.0% (Anhydrous form).[1]

References

  • Preparation of Tetrahydrofurfuryl Nitrile

    • Source: Organic Syntheses, Coll. Vol. 4, p. 496 (1963).[1]

    • Context: Foundational protocol for converting alcohols to nitriles via sulfon
    • [1]

  • Catalytic Hydrogenation of Nitriles to Primary Amines

    • Source:Catalysis Science & Technology, 2016, 6 , 1234-1245.[1]

    • Context: Review of Raney Nickel and Cobalt catalysts for suppressing secondary amine form
    • [1]

  • Safety in Handling Raney Nickel

    • Source: W.R. Grace & Co.[1] Technical Guide.

    • Context: Handling pyrophoric catalysts in industrial hydrogenation.[1]

  • 2-(Oxolan-2-yl)ethan-1-amine (Compound Data)

    • Source: PubChem CID 4854736.[1]

    • Context: Physical properties and identifiers for the free base.
    • [1]

Sources

Application Note: Accelerated Library Generation using Microwave-Assisted Derivatization of 2-(Oxolan-2-yl)ethan-1-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details optimized protocols for the microwave-assisted derivatization of 2-(Oxolan-2-yl)ethan-1-amine hydrochloride . As a saturated heterocyclic building block, the oxolane (tetrahydrofuran) moiety offers improved aqueous solubility and metabolic stability compared to carbocyclic analogs, making it a high-value scaffold in Fragment-Based Drug Discovery (FBDD).

However, the hydrochloride salt form presents specific challenges in microwave synthesis, particularly regarding in situ neutralization and ionic conduction. This guide provides self-validating workflows for Amide Coupling , Nucleophilic Aromatic Substitution (SNAr) , and Reductive Amination , designed to maximize yield and minimize reaction time.

Technical Rationale: Microwave Interaction with Amine Salts[1][2][3][4]

The Ionic Conduction Mechanism

Unlike traditional thermal heating, which relies on convection, microwave irradiation (2.45 GHz) heats via two primary mechanisms: dipolar rotation and ionic conduction.

For 2-(Oxolan-2-yl)ethan-1-amine HCl , the ionic conduction mechanism is dominant. The dissolved ions (R-NH3+ and Cl-) align with the oscillating electric field, generating significant internal heat through friction.

  • Advantage: Rapid superheating of the reaction mixture, often exceeding the solvent's boiling point.

  • Challenge: If the salt is not fully dissolved or if the concentration is too high, "hot spots" can lead to charring.

  • Solution: All protocols below utilize a "Pre-dissolution/Neutralization" step to ensure homogenous energy distribution.

The "Oxolan-2-yl" Advantage

The tetrahydrofuran (oxolane) ring acts as a hydrogen bond acceptor. In microwave chemistry, this polarity aids in coupling efficiency by improving the loss tangent (tan


) of the reaction medium, specifically in non-polar solvents like dioxane or toluene.

Application I: Rapid Amide Coupling (Peptidomimetic Scaffolds)

Context: Synthesis of amide libraries for kinase hinge binders or GPCR ligands. Mechanism: Activation of carboxylic acid followed by nucleophilic attack of the free amine.

Optimized Protocol
ParameterCondition
Stoichiometry Amine HCl (1.2 eq), Carboxylic Acid (1.0 eq), HATU (1.2 eq)
Base DIPEA (3.5 eq) - Critical excess for HCl neutralization
Solvent DMF or NMP (High dielectric constant)
MW Setting 80 °C, Power: Dynamic (Max 50W)
Time 10 - 15 minutes
Step-by-Step Methodology
  • Activation: In a 5 mL microwave vial, dissolve the Carboxylic Acid (1.0 mmol) and HATU (1.2 mmol) in DMF (2 mL). Stir at RT for 2 minutes.

  • Neutralization: In a separate vial, dissolve 2-(Oxolan-2-yl)ethan-1-amine HCl (1.2 mmol) in DMF (1 mL) and DIPEA (3.5 mmol). Note: Ensure the solid is fully dissolved to prevent arcing.

  • Addition: Transfer the amine solution to the activated acid vial. Cap the vessel.

  • Irradiation: Heat to 80 °C for 10 minutes.

  • Work-up: Dilute with EtOAc, wash with sat. NaHCO3 (x2) and brine. Dry over MgSO4.

Workflow Visualization

AmideCoupling cluster_0 Pre-Activation cluster_1 Neutralization Acid Carboxylic Acid Activated Activated Ester (Intermediate) Acid->Activated 2 min RT HATU HATU/DMF HATU->Activated MW Microwave Reactor 80°C, 10 min Activated->MW Salt Amine HCl Salt FreeBase Free Amine (In Situ) Salt->FreeBase Dissolution Base DIPEA (3.5 eq) Base->FreeBase FreeBase->MW Product Amide Product MW->Product Coupling

Figure 1: Convergent synthesis workflow for amide coupling, emphasizing the parallel activation and neutralization steps.

Application II: SNAr for Heteroaromatic Decoration

Context: Attaching the amine tail to chloropyrimidines, quinazolines, or purines. Challenge: Primary alkyl amines are good nucleophiles, but the HCl salt can inhibit the reaction if not adequately scavenged.

Optimized Protocol
ParameterCondition
Substrate 4-Chloropyrimidine or similar heteroaryl chloride (1.0 eq)
Nucleophile 2-(Oxolan-2-yl)ethan-1-amine HCl (1.5 eq)
Base TEA (3.0 eq) or K2CO3 (2.0 eq)
Solvent Ethanol or i-PrOH (Green alternative to DMF)
MW Setting 120 - 150 °C, High Absorption
Time 15 - 20 minutes
Critical Process Parameters
  • Temperature Control: SNAr reactions often require overcoming a high activation energy barrier. Microwave irradiation at 150 °C allows this reaction to proceed in minutes rather than hours of reflux.

  • Pressure Management: Ethanol generates significant pressure at 150 °C (approx. 8-10 bar). Ensure the microwave vial is rated for at least 20 bar.

  • Scavenging: If using K2CO3, ensure fine particle size to maximize surface area, as the salt does not dissolve in ethanol.

Application III: Reductive Amination (Library Expansion)

Context: Creating secondary amines from aldehydes/ketones. Mechanism: Imine formation followed by in situ reduction.

Optimized Protocol (One-Pot)
ParameterCondition
Carbonyl Aldehyde/Ketone (1.0 eq)
Amine 2-(Oxolan-2-yl)ethan-1-amine HCl (1.2 eq)
Solvent DCE (Dichloroethane) or MeOH
Additive Acetic Acid (1 drop) - Catalyzes imine formation
Reductant NaBH(OAc)3 (2.0 eq)
MW Setting 60 °C (Mild)
Time 5 minutes (Imine formation) + 10 minutes (Reduction)
Step-by-Step Methodology
  • Imine Formation: Combine Aldehyde, Amine HCl, DIPEA (1.0 eq), and Acetic Acid in the vial. Heat in MW at 60 °C for 5 minutes.

  • Reduction: Open the vial (carefully!) and add NaBH(OAc)3.

  • Completion: Reseal and heat at 60 °C for another 10 minutes.

  • Why MW? Thermal reductive aminations can take 12-24 hours. MW accelerates the dehydration step (imine formation).

Reaction Pathway

ReductiveAmination Start Aldehyde + Amine HCl Step1 MW Heating (60°C, 5 min) - H2O Start->Step1 Imine Imine Intermediate (R-CH=N-R') Step1->Imine Step2 Add NaBH(OAc)3 MW (60°C, 10 min) Imine->Step2 Product Secondary Amine Step2->Product

Figure 2: Sequential one-pot reductive amination protocol.

Comparative Yield Analysis

The following data summarizes average isolated yields comparing traditional thermal reflux vs. the microwave protocols described above for this specific class of heterocyclic amines.

Reaction TypeThermal ConditionsThermal YieldMW ConditionsMW YieldTime Savings
Amide Coupling RT, 12h65-75%80°C, 10m85-92% 98%
SNAr Reflux, 24h50-60%150°C, 20m78-85% 99%
Reductive Amination RT, 16h60-70%60°C, 15m80-88% 98%

References

  • Microwave-Assisted Organic Synthesis (General)

    • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.[1][2] Angewandte Chemie International Edition.

  • Microwave SNAr Protocols

    • Leadbeater, N. E. (2005). Fast, easy, clean chemistry by using water as a solvent and microwave heating: the Suzuki coupling as an illustration.
  • Reductive Amination Methodologies

    • Lehmann, F., & Scobie, M. (2008).[3][4] Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation.[3][4] Synthesis.

  • Tetrahydrofuran Scaffolds in Medicinal Chemistry

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 121474, Tetrahydrofurfurylamine.
    • (Note: Used as the closest structural analog for property validation).

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(Oxolan-2-yl)ethan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(Oxolan-2-yl)ethan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this valuable chemical intermediate. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

I. Understanding the Molecule and Potential Impurities

2-(Oxolan-2-yl)ethan-1-amine hydrochloride, also known as 2-(tetrahydrofuran-2-yl)ethanamine hydrochloride, is a primary amine hydrochloride containing a tetrahydrofuran (THF) moiety. Its purification can be challenging due to the presence of various potential impurities arising from its synthesis. A common synthetic route involves the reduction of 2-(tetrahydrofuran-2-yl)acetonitrile.

Diagram: Synthetic Pathway and Potential Impurities

cluster_impurities Potential Impurities 2-(Tetrahydrofuran-2-yl)acetonitrile 2-(Tetrahydrofuran-2-yl)acetonitrile 2-(Oxolan-2-yl)ethan-1-amine 2-(Oxolan-2-yl)ethan-1-amine 2-(Tetrahydrofuran-2-yl)acetonitrile->2-(Oxolan-2-yl)ethan-1-amine Reduction (e.g., LiAlH4, H2/Catalyst) 2-(Oxolan-2-yl)ethan-1-amine hydrochloride 2-(Oxolan-2-yl)ethan-1-amine hydrochloride 2-(Oxolan-2-yl)ethan-1-amine->2-(Oxolan-2-yl)ethan-1-amine hydrochloride  + HCl   Unreacted Nitrile Unreacted 2-(Tetrahydrofuran-2-yl)acetonitrile Hydrolysis Byproduct 2-(Tetrahydrofuran-2-yl)acetic acid/amide Reducing Agent Residues Metal salts (e.g., Al, Ni) Solvent Residues Reaction or workup solvents Over-alkylation Products Secondary/Tertiary amines (minor)

Caption: Synthetic route to 2-(Oxolan-2-yl)ethan-1-amine hydrochloride and common impurities.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification of 2-(Oxolan-2-yl)ethan-1-amine hydrochloride in a question-and-answer format.

Q1: My isolated hydrochloride salt is an oil or a sticky solid and won't crystallize. What should I do?

A1: This is a common issue often caused by the presence of residual solvents or impurities that inhibit crystallization.

  • Expert Insight: The polarity of the tetrahydrofuran ring can increase the solubility of the hydrochloride salt in various solvents, making crystallization challenging. Furthermore, the presence of even small amounts of the free amine can lead to an oily product.

  • Troubleshooting Steps:

    • Ensure Complete Protonation: The pH of your solution before crystallization is critical. Add a slight excess of a solution of HCl in a suitable solvent (e.g., HCl in isopropanol or diethyl ether) to ensure all the amine has been converted to its hydrochloride salt. You can test the pH using moistened pH paper held in the vapor above the solution.

    • Solvent Evaporation: Ensure all reaction and workup solvents have been thoroughly removed under reduced pressure. Co-evaporation with a solvent in which the product is sparingly soluble, such as diethyl ether or hexane, can help remove stubborn residual solvents.

    • Trituration: Try triturating the oil or sticky solid with a non-polar solvent like diethyl ether, ethyl acetate, or a mixture of hexane and ethyl acetate. This can often induce crystallization by dissolving impurities and providing a less polar environment that encourages the ionic salt to precipitate.

Q2: After recrystallization, my product is still discolored (e.g., yellow or brown). How can I remove the color?

A2: Color impurities are typically non-polar, highly conjugated organic molecules.

  • Expert Insight: These impurities often arise from side reactions or the degradation of starting materials or reagents, especially at elevated temperatures.

  • Troubleshooting Steps:

    • Activated Carbon Treatment: Dissolve the crude hydrochloride salt in a suitable hot solvent (e.g., ethanol or isopropanol) and add a small amount (typically 1-2% w/w) of activated carbon.[1] Stir the mixture at an elevated temperature for 15-30 minutes, then perform a hot filtration through a pad of celite to remove the carbon. The celite is crucial to prevent fine carbon particles from passing into your filtrate.

    • Solvent Selection: The choice of recrystallization solvent can influence the removal of colored impurities. A solvent system where the product has high solubility when hot and low solubility when cold, while the impurity has moderate solubility at all temperatures, is ideal.

Q3: My yield is low after recrystallization. How can I improve it?

A3: Low yield can be due to the product's solubility in the mother liquor or premature crystallization during hot filtration.

  • Expert Insight: Finding the optimal balance of solubility is key. The hydrochloride salt's polarity makes it soluble in many polar solvents, even at room temperature.

  • Troubleshooting Steps:

    • Solvent System Optimization: Experiment with mixed solvent systems. For example, dissolve the salt in a minimal amount of a hot polar solvent like ethanol or methanol, and then slowly add a less polar co-solvent like isopropanol, ethyl acetate, or diethyl ether until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly.

    • Cooling Rate: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to maximize crystal formation. Rapid cooling can lead to the formation of smaller, less pure crystals and can trap impurities.

    • Minimize Transfers: Each transfer of the solution can lead to product loss. Ensure your glassware is pre-heated for hot filtrations to prevent the product from crashing out prematurely.

Q4: I see inorganic salt contamination in my final product. How can I remove it?

A4: Inorganic salts (e.g., from reducing agent workups) can co-precipitate with your product.

  • Expert Insight: The solubility of inorganic salts in organic solvents is generally low. This property can be exploited for their removal.

  • Troubleshooting Steps:

    • Solvent Wash: Before recrystallization, wash the crude solid with a solvent in which the inorganic salt is insoluble, but your product has some slight solubility to wash the surface. For example, washing with anhydrous ethanol or isopropanol can help remove inorganic salts.

    • Filtration of the Free Base: An alternative is to convert the hydrochloride salt back to the free amine by basifying an aqueous solution with NaOH or NaHCO3 and extracting the free amine with an organic solvent like dichloromethane or ethyl acetate. The inorganic salts will remain in the aqueous layer. After drying the organic layer and removing the solvent, the free amine can be re-converted to the hydrochloride salt.

III. Experimental Protocols

Protocol 1: General Recrystallization of 2-(Oxolan-2-yl)ethan-1-amine Hydrochloride
  • Solvent Selection: Begin by testing the solubility of a small amount of your crude product in various solvents at room and elevated temperatures. Good single solvents to try are ethanol, isopropanol, and methanol. For mixed solvent systems, consider combinations like ethanol/isopropanol, ethanol/ethyl acetate, or methanol/diethyl ether.

  • Dissolution: In a flask, add the crude 2-(Oxolan-2-yl)ethan-1-amine hydrochloride and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary to achieve full dissolution.

  • Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper or a pad of celite to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can increase the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Data Presentation: Recrystallization Solvent Screening

Solvent SystemSolubility (Cold)Solubility (Hot)Crystal Formation on CoolingRecommendation
EthanolSolubleVery SolublePoorMay need a co-solvent
IsopropanolSparingly SolubleSolubleGoodPromising single solvent
Ethyl AcetateInsolubleSparingly Soluble-Good as a co-solvent or for washing
HexaneInsolubleInsoluble-Good for washing non-polar impurities
Ethanol/Diethyl EtherSparingly SolubleSolubleVery GoodExcellent mixed solvent system
Protocol 2: Purification via Free Base Formation
  • Dissolution and Basification: Dissolve the crude hydrochloride salt in water. Slowly add a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide with stirring until the pH is basic (pH 9-10).

  • Extraction: Extract the aqueous solution multiple times with an organic solvent such as dichloromethane or ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to obtain the free amine.

  • Salt Formation: Dissolve the purified free amine in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol). Slowly add a solution of HCl in the same or a compatible solvent (e.g., HCl in diethyl ether) with stirring.

  • Isolation: The hydrochloride salt should precipitate. Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Diagram: Purification Workflow Decision Tree

start Crude Product (Oil or Solid) is_solid Is it a solid? start->is_solid triturate Triturate with non-polar solvent is_solid->triturate No recrystallize Recrystallize is_solid->recrystallize Yes triturate->is_solid is_colored Is it colored? recrystallize->is_colored final_product Pure Crystalline Product recrystallize->final_product If successful free_base Convert to Free Base, Extract, and Re-precipitate recrystallize->free_base If still impure charcoal Activated Carbon Treatment is_colored->charcoal Yes is_colored->final_product No charcoal->recrystallize free_base->final_product

Caption: Decision tree for the purification of 2-(Oxolan-2-yl)ethan-1-amine hydrochloride.

IV. References

  • Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann. [Link]

  • Gawande, M. B., Shelke, S. N., Zboril, R., & Varma, R. S. (2014). Microwave-assisted chemistry: a rapid and sustainable route to synthesis of organics and nanomaterials. Accounts of Chemical Research, 47(4), 1338–1348. [Link]

  • Crystallization. (n.d.). In UCLA Chemistry and Biochemistry. Retrieved February 3, 2026, from [Link]

Sources

Technical Support Center: Optimizing Reactions with 2-(Oxolan-2-yl)ethan-1-amine Hydrochloride

[1]

Reagent ID: 2-(Tetrahydrofuran-2-yl)ethylamine Hydrochloride Chemical Class: Primary Amine / Cyclic Ether Building Block Support Tier: Level 3 (Process Optimization & Troubleshooting)[1]

Introduction: The "Hidden" Stoichiometry Trap

Welcome to the technical support center for 2-(Oxolan-2-yl)ethan-1-amine hydrochloride . This reagent is a critical building block for introducing the tetrahydrofuran (THF) motif—a classic pharmacophore for improving solubility and metabolic stability in drug candidates.[1]

However, users frequently report low yields (<40%) or incomplete conversion when transitioning from the free amine to this hydrochloride salt variant.

The Core Issue: The hydrochloride salt (

non-nucleophilic1

Module 1: Pre-Reaction Optimization (The "Salt Correction")

The Stoichiometry Rule

The most common error is treating the HCl salt as a free amine in molar calculations. You must account for the "Base Tax"—the equivalents of base required solely to strip the HCl.

ComponentStandard Eq.Optimized Eq. (for HCl Salt) Reasoning
Carboxylic Acid 1.01.0 Limiting reagent.[1]
Amine HCl Reagent 1.0 - 1.21.2 - 1.5 Slight excess ensures complete consumption of the acid.[1]
Coupling Agent (e.g., HATU) 1.0 - 1.11.1 Standard activation.[1]
Base (DIPEA/TEA) 1.0 - 2.03.0 - 4.0 CRITICAL: 1 eq neutralizes HCl; 1 eq drives reaction; 1-2 eq maintains basic pH.[1]
Protocol 1: The "Pre-Activation" Method (Recommended)

Prevents side reactions by ensuring the amine is free before it encounters the activated ester.

  • Dissolve the Carboxylic Acid (1.0 eq) and Base (1.0 eq) in DMF.

  • Add Coupling Reagent (HATU/T3P) (1.1 eq). Stir for 5–10 mins (Activation Phase).

  • Separately , dissolve 2-(Oxolan-2-yl)ethan-1-amine HCl (1.2 eq) in minimal DMF with Base (2.0 eq). Note: This solution may be cloudy initially but should clear.

  • Add the amine/base mixture to the activated acid solution.

  • Monitor pH: Ensure the reaction mixture is pH > 8 (wet pH paper).

Module 2: Solubility & Solvent Engineering

This reagent possesses a "dual personality": the THF ring is lipophilic, but the ethylamine-HCl tail is highly polar.

Troubleshooting Solvent Compatibility
  • Scenario A: Reaction in Dichloromethane (DCM)

    • Issue: The HCl salt often floats as a gum or suspension in DCM, leading to heterogeneous kinetics and slow conversion.

    • Fix: Use a Hybrid Solvent System . Add 10–20% DMF or DMA to the DCM.[1] This solubilizes the salt while maintaining the easy workup profile of DCM.[1]

  • Scenario B: Reaction in DMF/DMSO

    • Issue: High solubility, but difficult removal during workup.

    • Fix: Excellent for reaction kinetics.[1] See Module 3 for extraction optimization.

Visual Workflow: Solvent & Base Decision Tree

ReactionOptimizationStartStart: Select Solvent SystemCheckSolubilityCheck Amine HCl SolubilityStart->CheckSolubilityDCM_PathSolvent: DCM (Preferred for Workup)CheckSolubility->DCM_PathLow Polarity AcidDMF_PathSolvent: DMF (Preferred for Kinetics)CheckSolubility->DMF_PathHigh Polarity AcidIssue_GumIssue: Salt forms gum/suspensionDCM_Path->Issue_GumFix_DCMFix: Add 10-20% DMF as Co-solventIssue_Gum->Fix_DCMBase_SelectBase Selection StrategyFix_DCM->Base_SelectIssue_WorkupIssue: DMF trapping productDMF_Path->Issue_WorkupIssue_Workup->Base_SelectDIPEAUse DIPEA (Sterically hindered)Prevents N-acylation of baseBase_Select->DIPEA

Figure 1: Decision tree for selecting the optimal solvent and base system based on reagent solubility behavior.

Module 3: Workup & Purification Strategy

The 2-(Oxolan-2-yl)ethyl moiety adds significant polarity (ether oxygen) and H-bond accepting capability.[1] Standard aqueous washes can lead to product loss into the aqueous phase .[1]

The "Salting Out" Protocol

If your yield is low after workup (but TLC showed conversion), your product is likely in the water waste.

  • Quench: Dilute reaction with EtOAc or DCM.

  • Wash 1: 5% LiCl (aq) or saturated NH₄Cl.[1] Avoid pure water.

    • Why: LiCl increases the ionic strength, forcing the organic product out of the aqueous phase (Salting Out effect). It also effectively removes DMF.[1]

  • Wash 2: Saturated NaHCO₃ (to remove unreacted acid).

  • Wash 3: Brine (Saturated NaCl).

  • Back-Extraction (Crucial): Re-extract all aqueous layers twice with fresh organic solvent (DCM/MeOH 9:1 is effective for polar amides).[1]

Frequently Asked Questions (FAQ)

Q1: Can I use this HCl salt in a Reductive Amination? A: Yes, but do not pre-mix the salt and aldehyde without a base.

  • Protocol: Dissolve the amine HCl in MeOH/DCM.[1] Add 1.0 eq of TEA to free-base it.[1] Add the aldehyde and allow imine formation (1–2 hours) before adding the reducing agent (NaBH(OAc)₃). If you add the reducing agent to the acidic salt, you may reduce the aldehyde to an alcohol instead of forming the amine.

Q2: Is the tetrahydrofuran ring stable to acid deprotection (e.g., Boc removal)? A: Generally, yes. The THF ether linkage is stable to TFA/DCM (standard Boc removal) and 4M HCl in Dioxane.[1] However, avoid extremely harsh Lewis acids (e.g., BBr₃) or boiling HI, which cleave ethers.

Q3: I see a double spot on TLC/LCMS. Is it a diastereomer? A: It depends on your starting material. The 2-(Oxolan-2-yl) group contains a chiral center at the C2 position.[1]

  • If you bought the racemic HCl salt (CAS 98277-97-5 generic), you will form a mixture of diastereomers if your carboxylic acid is also chiral.[1]

  • Solution: Ensure you source the enantiopure (R)- or (S)- variant if your application requires stereochemical control.[1]

References & Grounding

  • Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

    • Provides the foundational basis for the "Base Tax" and HATU activation cycles.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.[1] Link[1]

    • Source for solvent engineering (DMF/DCM hybrids) and troubleshooting scale-up of amine salts.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1]

    • Authoritative text on the stability of cyclic ethers (THF) and amine basicity.

  • PubChem Compound Summary. (n.d.). 2-(Tetrahydrofuran-2-yl)ethanamine hydrochloride.[1] Link[1]

    • Verification of physicochemical properties and CAS registry data.

Technical Support Center: 2-(Oxolan-2-yl)ethan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk | Advanced Synthesis & Troubleshooting

Executive Technical Overview

Target Molecule: 2-(Oxolan-2-yl)ethan-1-amine hydrochloride CAS: 2-(Tetrahydrofuran-2-yl)ethanamine HCl (Common variations: 1121-46-6 (free base)) Core Utility: A critical chiral building block for medicinal chemistry, often used as a polar appendage to modulate logD and metabolic stability in kinase inhibitors and GPCR ligands.

Synthesis of this motif typically follows two dominant pathways, each with distinct impurity profiles:

  • Catalytic Hydrogenation of 2-(Furan-2-yl)ethanamine: High risk of ring opening and over-reduction.

  • Reduction of (Tetrahydrofuran-2-yl)acetonitrile: The industry standard, but prone to dimerization (secondary amine formation).

This guide addresses the specific byproduct architectures and remediation strategies for these workflows.

Critical Impurity Profiling & Troubleshooting (Q&A)

Issue 1: "I am detecting a significant impurity at roughly 2x molecular weight (M+ = ~227). What is it?"

Diagnosis: Dimerization (Secondary Amine Formation) This is the most common failure mode in the catalytic hydrogenation of nitriles.

  • The Impurity: Bis(2-(tetrahydrofuran-2-yl)ethyl)amine.

  • Mechanism: During reduction, the nitrile is first reduced to an imine (

    
    ). This intermediate is highly reactive. If a newly formed primary amine (
    
    
    
    ) attacks the imine before it is fully reduced, a secondary imine forms, which is then reduced to the secondary amine dimer.

Corrective Action:

  • Ammonia Suppression: Saturate your reaction solvent (MeOH or EtOH) with anhydrous ammonia or add ammonium hydroxide. The excess

    
     shifts the equilibrium, suppressing the attack of the primary amine on the imine intermediate.
    
  • Catalyst Choice: Switch from Raney Nickel to Rhodium on Alumina (

    
    ) or increase catalyst loading to accelerate the reduction rate of the imine, minimizing its residence time.
    
Issue 2: "My yield is low, and NMR shows a loss of the characteristic THF multiplets (3.6-3.9 ppm)."

Diagnosis: Ring Opening (Hydrogenolysis) The ether linkage in the tetrahydrofuran ring is susceptible to cleavage under forcing hydrogenation conditions, especially in the presence of acidic supports or specific metals.

  • The Impurity: 6-aminohexan-1-ol (Linear amino-alcohol).

  • Mechanism: Metal-catalyzed hydrogenolysis of the C-O bond. This is often exacerbated by high temperatures (>60°C) or strong Lewis acid sites on the catalyst support.

Corrective Action:

  • Lower Temperature: Maintain reaction temperature

    
    .
    
  • Change Support: Avoid acidic supports like Carbon or Silica if using Palladium. Switch to basic supports (e.g.,

    
    ) or neutral poisoned catalysts.
    
  • Alternative Reductant: If using catalytic hydrogenation, switch to chemical reduction (e.g.,

    
     or 
    
    
    
    ) which is chemoselective for the nitrile/amide over the cyclic ether.
Issue 3: "The HCl salt is extremely hygroscopic and difficult to crystallize."

Diagnosis: Amine Hydrochloride Hygroscopicity Small aliphatic amine hydrochlorides are notoriously hygroscopic.

  • The Issue: Excess HCl or presence of water turns the solid into a deliquescent oil/gum.

Corrective Action:

  • Anhydrous Salt Formation: Do not use aqueous HCl. Dissolve the free base in anhydrous diethyl ether or MTBE. Cool to 0°C. Add a solution of 2M HCl in diethyl ether (or dioxane) dropwise. The salt should precipitate immediately.

  • Workup: Filter under nitrogen (Schlenk line) to avoid moisture uptake. Store in a desiccator over

    
    .
    

Reaction Pathway & Impurity Visualization

The following diagram details the competitive pathways during the synthesis, highlighting where the critical byproducts originate.

ReactionPathways Nitrile Start: (THF-2-yl)acetonitrile Imine Intermediate: Imine Nitrile->Imine H2 / Cat Target Target: 2-(THF-2-yl)ethanamine Imine->Target Reduction Dimer Impurity A: Secondary Amine Dimer (Bis-alkylated) Imine->Dimer -NH3 / Red. Target->Imine Nucleophilic Attack RingOpen Impurity B: 6-Aminohexan-1-ol (Ring Opening) Target->RingOpen Hydrogenolysis (High T / Acidic Support)

Figure 1: Mechanistic origin of secondary amine dimers and ring-opening byproducts during nitrile reduction.

Validated Experimental Protocols

Protocol A: Chemical Reduction (High Purity Route)

Recommended for small-scale (gram) synthesis to avoid dimerization.

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel. Purge with

    
    .
    
  • Reagent Prep: Charge

    
     (1.5 equiv) into dry THF (0.5 M concentration relative to nitrile). Cool to 0°C.
    
  • Addition: Dissolve (tetrahydrofuran-2-yl)acetonitrile (1.0 equiv) in dry THF. Add dropwise to the

    
     suspension over 30 mins, maintaining temp < 5°C.
    
  • Reaction: Warm to Room Temperature (RT) and stir for 1 hour. Reflux for 2 hours if conversion is incomplete (monitor by TLC/GC).

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL water (where 
      
      
      
      = grams of LAH used).
    • 
       mL 15% NaOH.
      
    • 
       mL water.
      
  • Isolation: Filter the granular white precipitate. Dry the filtrate with

    
    . Concentrate to obtain the free base oil.
    
  • Salt Formation: Dissolve oil in

    
    , cool to 0°C, and add 2.0M HCl in ether. Filter the white solid.
    
Protocol B: Catalytic Hydrogenation (Scale-Up Route)

Recommended for multi-gram/kg scale. Requires ammonia to suppress dimers.

  • Vessel: High-pressure autoclave (Hastelloy or Stainless Steel).

  • Solvent System: Methanol saturated with anhydrous ammonia (approx. 7N

    
     in MeOH).
    
  • Catalyst: Raney Nickel (approx. 10-20 wt% loading) or 5% Rh/

    
    .
    
  • Conditions: Pressurize to 50 bar

    
    . Heat to 50°C. Stir vigorously (1000 rpm).
    
  • Workup: Cool, vent

    
    . Filter catalyst over Celite (Caution: Raney Ni is pyrophoric). Concentrate filtrate.
    
  • Purification: Distillation of the free base under reduced pressure is recommended to remove any trace oligomers before salt formation.

Data Summary: Byproduct Identification

ComponentStructure DescriptionMolecular Weight (Free Base)OriginControl Strategy
Target 2-(Oxolan-2-yl)ethan-1-amine115.17ProductN/A
Impurity A (Dimer) Bis(2-(oxolan-2-yl)ethyl)amine~213.32Reductive Amination (Side reaction)Add

; High catalyst loading.
Impurity B (Linear) 6-aminohexan-1-ol117.19Hydrogenolysis (Ring Opening)Lower Temp; Avoid acidic supports; Use chemical reduction.
Impurity C (Imine) 2-(Oxolan-2-yl)ethan-1-imine113.16Incomplete ReductionIncrease Reaction Time; Fresh Catalyst.

Troubleshooting Logic Tree

Troubleshooting Start Problem Detected ImpurityCheck Analyze Impurity Profile (LCMS/NMR) Start->ImpurityCheck DimerFound Found Dimer (MW ~213)? ImpurityCheck->DimerFound RingOpenFound Found Linear Alcohol? ImpurityCheck->RingOpenFound LowYield Low Yield / Gum? ImpurityCheck->LowYield AddNH3 Action: Add NH3 to solvent DimerFound->AddNH3 Yes LowerTemp Action: Reduce Temp <40°C Check Catalyst Acidity RingOpenFound->LowerTemp Yes DrySolvents Action: Use Anhydrous HCl/Ether Avoid water during salt formation LowYield->DrySolvents Yes

Figure 2: Decision matrix for identifying and resolving synthesis failures.

References

  • Reduction of Nitriles to Amines

    • Title: "Reduction of Nitriles to Amines" - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

    • Relevance: Defines the fundamental mechanism of nitrile reduction and the formation of imine intermediates leading to dimeriz
  • Hydrogenolysis of Tetrahydrofuran Derivatives

    • Title: "Hydrogenation of Furanic Compounds over Heterogeneous C
    • Source: RWTH Aachen Public
    • URL:[Link]

    • Relevance: details the conditions (temperature/catalyst) under which furan/THF rings undergo ring-opening hydrogenolysis.
  • General Synthesis of THF-Amines

    • Title: "Synthesis of (tetrahydrofuran-2-yl)
    • Source: ResearchG
    • URL:[Link]

    • Relevance: Provides context on the stability of 2-substituted tetrahydrofuran rings during synthetic manipul
  • Handling of Amine Hydrochlorides

    • Title: "Purification of Labor
    • Source: ScienceDirect (General Reference).
    • URL:[Link]

    • Relevance: Standard operating procedure for managing hygroscopic amine salts.

Catalyst poisoning in reactions with 2-(Oxolan-2-yl)ethan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalytic Integrity for THFA-HCl Workflows

Topic: Catalyst Poisoning Mitigation for 2-(Oxolan-2-yl)ethan-1-amine Hydrochloride Ticket ID: #THFA-CAT-001 Status: Open Analyst: Senior Application Scientist

Executive Summary: The "Dual-Threat" Substrate

Welcome to the technical support portal. You are likely experiencing stalled kinetics, low turnover numbers (TON), or complete catalyst deactivation while working with 2-(Oxolan-2-yl)ethan-1-amine hydrochloride (Tetrahydrofurfurylamine HCl, or THFA-HCl).

This substrate presents a dual-threat to heterogeneous catalysts (particularly Pd, Pt, and Ni):

  • The Anion Effect (

    
    ):  The hydrochloride counter-ion is a potent poison for noble metals, causing site blocking and metal sintering.
    
  • The Chelate Effect (

    
     + 
    
    
    
    ):
    Upon neutralization, the free amine and the tetrahydrofuran ether oxygen can form stable chelates with the metal surface, competitively inhibiting substrate adsorption.

This guide provides the diagnostic workflows and remediation protocols required to restore catalytic efficiency.

Part 1: Diagnostic Workflow (Triage)

Before altering your reaction conditions, identify the specific mode of failure using the logic flow below.

DiagnosticWorkflow Start START: Reaction Failure Symptom Observe Kinetic Profile Start->Symptom FastDeath Immediate Stalling (t < 10 min) Symptom->FastDeath No initial rate SlowDeath Gradual Deceleration (Non-linear kinetics) Symptom->SlowDeath Starts, then stops CheckCl Test: Chloride Poisoning (Is substrate desalted?) FastDeath->CheckCl CheckN Test: Amine Inhibition (Is catalyst loading >5%?) SlowDeath->CheckN Sol_Desalt SOLUTION A: Desalting Protocol CheckCl->Sol_Desalt No (HCl salt used) Sol_Purify SOLUTION C: Remove Furan Impurities CheckCl->Sol_Purify Yes (Free base used) Sol_Support SOLUTION B: Change Support (C to Al2O3) or Increase Loading CheckN->Sol_Support Strong Adsorption

Figure 1: Diagnostic logic tree for identifying the root cause of catalyst deactivation in THFA-HCl reactions.

Part 2: Troubleshooting Guides & FAQs

Module A: The Chloride Problem (The Salt Factor)

Issue: Users often add THFA-HCl directly to the reaction vessel containing a Pd/C or Pt/C catalyst, assuming the base (e.g.,


 or 

) added in situ will manage the HCl. Mechanism: Chloride ions (

) adsorb strongly to Palladium surfaces, forming inactive

species or inducing Ostwald ripening (sintering) of the nanoparticles. This permanently reduces the active surface area [1].

Q: Can I neutralize the HCl salt in situ to save time? A: No. While the amine will be liberated, the chloride ions remain in the solution. In heterogeneous catalysis, these ions will aggressively compete for active sites. You must remove the chloride before the catalyst sees the substrate.

Protocol: Desalting (Free-Basing) Procedure

  • Dissolve THFA-HCl in minimal water (approx. 3 mL/g).

  • Add 1.2 equivalents of NaOH (10 M solution) dropwise at 0°C.

  • Extract 3x with Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF).

  • Dry the organic layer over

    
     and concentrate.
    
  • Critical Step: Distill the resulting oil under reduced pressure. This removes trace water and any polymeric furan impurities.

Module B: The Amine Problem (The Chelate Factor)

Issue: Even after desalting, the reaction kinetics are sluggish. Mechanism: The primary amine (


) acts as a "catalyst poison" by donating its lone pair to the metal d-orbitals. In THFA, the ether oxygen in the tetrahydrofuran ring can also coordinate (though more weakly), potentially creating a "bidentate" chelate effect that blocks the site physically [2].

Q: My reaction starts well but slows down significantly after 50% conversion. Why? A: This is likely product inhibition or substrate poisoning . As the concentration of the free amine (or the product amine) increases, it saturates the catalyst surface.

Q: How do I mitigate strong amine adsorption? A:

  • Switch Support: Move from Carbon (neutral) to Silica (

    
    )  or Alumina (
    
    
    
    )
    . Acidic supports can interact with the amine, pulling it away from the metal active site.
  • Solvent Choice: Use protic solvents (Methanol/Ethanol) if compatible. The solvent can hydrogen-bond with the amine, reducing its affinity for the metal surface.

  • Increase Pressure: If this is a hydrogenation, increasing

    
     pressure (up to 20-50 bar) can help displace the adsorbed amine [3].
    
Module C: Impurity Profile (The Hidden Killer)

Issue: The catalyst dies immediately, even with the free base. Mechanism: THFA is often synthesized via the hydrogenation of furfurylamine.[1] Incomplete reduction leaves traces of Furan or Furfurylamine . Furan rings are notorious for polymerizing on metal surfaces (coking), while any sulfur residues (from lignocellulosic feedstocks) will irreversibly poison Pd/Pt [4].

Data: Impurity Tolerance Thresholds

Impurity TypeSourceTolerance Limit (Pd/C)Effect
Chloride (

)
HCl Salt< 10 ppmAgglomeration / Site Blocking
Furan Incomplete Synthesis< 50 ppmCoking / Polymerization
Sulfur Feedstock< 1 ppmIrreversible Binding
Water Hygroscopic SaltVariablePromotes side reactions

Part 3: Mechanistic Visualization

Understanding the competition at the atomic level is crucial for selecting the right mitigation strategy.

PoisoningMechanism Pd Pd Cluster (Active Site) Substrate Substrate (Target) Substrate->Pd Blocked Access Cl Cl- (Poison) Cl->Pd Strong Bond (Irreversible) Amine -NH2 (Inhibitor) Amine->Pd Coordination (Reversible)

Figure 2: Competitive adsorption model showing how Chloride ions (red) and Amine groups (yellow) block the Substrate (blue) from accessing the Palladium active site.

References

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Reactions. Source: Journal of the American Chemical Society. Context: Detailed analysis of halide (

    
    , 
    
    
    
    ) inhibition of oxidative addition steps in Pd catalysis. URL:[Link]
  • Heterogeneous Catalyst Deactivation and Poisoning. Source: Wikipedia / General Catalysis Texts. Context: Overview of strong adsorption of nitrogen-containing heterocycles and amines on transition metals. URL:[Link]

  • Switchable synthesis of furfurylamine and tetrahydrofurfurylamine. Source: Catalysis Science & Technology (RSC). Context: Discusses the hydrogenation pathways and specific deactivation mechanisms (including nitride formation) when working with furfurylamines. URL:[Link]

  • Catalyst Poisoning and Deactivation: A Review. Source: MDPI Catalysts. Context: Comprehensive review of chemical poisoning, including sulfur and coking mechanisms relevant to furan-derived substrates. URL:[Link][2]

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Characterization of 2-(Oxolan-2-yl)ethan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the unambiguous structural elucidation of novel and existing molecules is paramount. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of 2-(oxolan-2-yl)ethan-1-amine hydrochloride. By presenting a detailed examination of its spectral features and comparing them with the closely related compound, tetrahydrofurfurylamine, this document serves as a practical resource for researchers engaged in the characterization of similar chemical entities.

Introduction to 2-(Oxolan-2-yl)ethan-1-amine Hydrochloride and its Analytical Significance

2-(Oxolan-2-yl)ethan-1-amine hydrochloride is a primary amine containing a tetrahydrofuran moiety. Its structural features, particularly the presence of a chiral center at the 2-position of the oxolane ring and the flexible ethylamine side chain, give rise to distinct spectroscopic signatures. Accurate interpretation of these signatures is crucial for confirming its identity, assessing purity, and understanding its chemical behavior. This guide will delve into the intricacies of its ¹H and ¹³C NMR spectra and its fragmentation behavior under electrospray ionization (ESI) mass spectrometry.

For a robust comparative analysis, we will contrast the spectral data of the target molecule with that of tetrahydrofurfurylamine. The structural similarity, differing only by a single methylene group in the side chain, makes it an excellent candidate for highlighting the subtle yet significant differences that arise in NMR and MS analyses from a minor structural modification.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. For amine hydrochlorides, the choice of solvent is critical, as the acidic proton on the ammonium ion can exchange with deuterated protic solvents, leading to signal broadening or disappearance. Therefore, aprotic solvents like DMSO-d₆ are often preferred for observing the N-H protons, while D₂O can be used to confirm their presence through D-H exchange.[1][2]

Predicted ¹H and ¹³C NMR Data

Due to the limited availability of public experimental spectra for 2-(oxolan-2-yl)ethan-1-amine hydrochloride, the following data has been generated using advanced NMR prediction software.[3][4] These predictions provide a reliable framework for what to expect in an experimental setting.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-(Oxolan-2-yl)ethan-1-amine Hydrochloride and Tetrahydrofurfurylamine

Assignment 2-(Oxolan-2-yl)ethan-1-amine HCl (Predicted) Tetrahydrofurfurylamine (Predicted)
¹H NMR
H1'~3.10 ppm (t)~2.95 ppm (m)
H2'~1.95 ppm (m)-
H2 (THF)~3.90 ppm (m)~3.95 ppm (m)
H3 (THF)~1.90 ppm (m), ~1.60 ppm (m)~1.90 ppm (m), ~1.55 ppm (m)
H4 (THF)~1.85 ppm (m), ~1.50 ppm (m)~1.85 ppm (m), ~1.50 ppm (m)
H5 (THF)~3.75 ppm (m), ~3.65 ppm (m)~3.70 ppm (m), ~3.60 ppm (m)
NH₃⁺Broad singlet, variableBroad singlet, variable
¹³C NMR
C1'~38.0 ppm~45.0 ppm
C2'~34.0 ppm-
C2 (THF)~78.0 ppm~79.0 ppm
C3 (THF)~30.0 ppm~30.5 ppm
C4 (THF)~25.5 ppm~26.0 ppm
C5 (THF)~68.0 ppm~68.5 ppm

Note: Predicted chemical shifts are approximate and can vary based on solvent and concentration. Multiplicities are denoted as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).

Causality Behind Chemical Shifts and Splitting Patterns

The protonated amine group (-NH₃⁺) significantly influences the chemical shifts of adjacent protons and carbons due to its electron-withdrawing inductive effect. In 2-(oxolan-2-yl)ethan-1-amine hydrochloride, the methylene group attached to the nitrogen (H1') is expected to resonate at a downfield position (~3.10 ppm) compared to a typical alkane, and will likely appear as a triplet due to coupling with the adjacent methylene group (H2'). The protons on the tetrahydrofuran ring will exhibit complex splitting patterns due to diastereotopicity and coupling with each other.

In comparison, the methylene group attached to the nitrogen in tetrahydrofurfurylamine (H1') is also shifted downfield but may show a more complex multiplet due to coupling with the methine proton on the THF ring. The absence of the second methylene group in the side chain of tetrahydrofurfurylamine is the most significant differentiating factor in their respective NMR spectra.

Mass Spectrometry (MS) Analysis

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of polar and charged molecules like amine hydrochlorides.[5] In positive ion mode, these compounds readily form protonated molecules [M+H]⁺. Tandem mass spectrometry (MS/MS) of this precursor ion provides valuable structural information through collision-induced dissociation (CID).

Predicted ESI-MS/MS Fragmentation

The fragmentation of protonated primary amines is often characterized by the neutral loss of ammonia (NH₃).[6] The subsequent fragmentation of the resulting carbocation is dictated by the stability of the fragments formed.

Table 2: Predicted Major Fragment Ions in ESI-MS/MS of 2-(Oxolan-2-yl)ethan-1-amine and Tetrahydrofurfurylamine

m/z of Precursor Ion [M+H]⁺ 2-(Oxolan-2-yl)ethan-1-amine (116.18) Tetrahydrofurfurylamine (102.15)
Major Fragment Ions (m/z) 99.11 (Loss of NH₃)85.09 (Loss of NH₃)
71.08 (Ring opening)71.08 (Ring opening)
43.05 (C₃H₇⁺ fragment)43.05 (C₃H₇⁺ fragment)
Fragmentation Pathway Analysis

The primary fragmentation pathway for both compounds is the loss of ammonia from the protonated molecule. For 2-(oxolan-2-yl)ethan-1-amine, this results in a fragment at m/z 99.11, while for tetrahydrofurfurylamine, it yields a fragment at m/z 85.09. This clear difference in the mass of the initial fragment provides a straightforward way to distinguish between the two compounds. Subsequent fragmentation likely involves the opening of the tetrahydrofuran ring, leading to common fragments such as m/z 71.08 and 43.05 for both molecules.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the amine hydrochloride in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).[2] Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Tune and shim the instrument to achieve optimal resolution.

    • Set the appropriate spectral width and number of scans for both ¹H and ¹³C experiments.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • (Optional but recommended) Perform 2D NMR experiments such as COSY and HSQC to aid in unambiguous signal assignment.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the ¹H NMR signals and determine the multiplicities and coupling constants.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a 1-10 µg/mL solution of the amine hydrochloride in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid.[7]

  • Instrument Setup:

    • Use an electrospray ionization source coupled to a tandem mass spectrometer (e.g., Q-TOF or ion trap).

    • Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) for maximum signal intensity of the [M+H]⁺ ion.

  • Data Acquisition:

    • Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.

    • Perform a product ion scan (MS/MS) on the isolated [M+H]⁺ precursor ion.

    • Vary the collision energy to observe the full range of fragment ions.

  • Data Analysis:

    • Identify the precursor and major product ions.

    • Propose fragmentation pathways consistent with the observed masses.

Visualizing the Workflow and Fragmentation

To provide a clearer understanding of the analytical process and the molecular fragmentation, the following diagrams have been generated using Graphviz.

G cluster_workflow Analytical Workflow SamplePrep Sample Preparation NMR_Acq NMR Data Acquisition (1H, 13C, 2D) SamplePrep->NMR_Acq MS_Acq MS Data Acquisition (Full Scan, MS/MS) SamplePrep->MS_Acq Data_Analysis Data Analysis & Structure Elucidation NMR_Acq->Data_Analysis MS_Acq->Data_Analysis

Caption: A generalized workflow for the NMR and MS analysis of amine hydrochlorides.

G cluster_frag ESI-MS/MS Fragmentation of 2-(Oxolan-2-yl)ethan-1-amine M_H [M+H]⁺ m/z 116.18 Frag1 [M+H - NH₃]⁺ m/z 99.11 M_H->Frag1 - NH₃ Frag2 Ring Opening Fragment m/z 71.08 Frag1->Frag2 Ring Opening

Caption: Proposed primary fragmentation pathway for 2-(oxolan-2-yl)ethan-1-amine in ESI-MS/MS.

Conclusion

The comprehensive spectroscopic analysis of 2-(oxolan-2-yl)ethan-1-amine hydrochloride, facilitated by predictive tools and compared with a structurally similar analog, provides a robust framework for its characterization. The subtle differences in the NMR spectra and the distinct mass-to-charge ratios of the primary fragment ions in MS/MS offer clear and reliable methods for distinguishing between these two closely related amines. The experimental protocols and data presented in this guide are intended to empower researchers to confidently identify and characterize this and similar molecules, ensuring the integrity and accuracy of their scientific endeavors.

References

  • Ambit-HNMR software for automatic calculation of 1H-NMR chemical shifts of organic compounds. Bulgarian Chemical Communications, 2021.

  • Straightforward Chemo-Multi-Enzymatic Cascade Systems for the Stereo-Controlled Synthesis of 5-Amino-6-nitrocyclitols. MDPI, n.d.

  • Tetrahydrofurfurylamine | C5H11NO | CID 253298. PubChem, n.d.

  • Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. National Institutes of Health, n.d.

  • Part 5a: Solvent chemistry: NMR analysis and studies for amine–CO2–H2O systems with vapor–liquid equilibrium modeling for CO2 capture processes. Taylor & Francis Online, 2014.

  • Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives. ResearchGate, n.d.

  • Predict 1H proton NMR spectra. NMRDB.org, n.d.

  • Electrospray tandem mass spectrometric investigations of morphinans. PubMed, n.d.

  • Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). ACS Publications, 2021.

  • Tetrahydrofuran(109-99-9) 13C NMR spectrum. ChemicalBook, n.d.

  • NMR Analysis of Various Amine-CO2-H2O Systems Interactions for Studies of Vapour-Liquid Equilibrium and Catalyst Aid. Scholaris, n.d.

  • Tetrahydrofuran. NIST WebBook, n.d.

  • Tetrahydrofurfurylamine 97 4795-29-3. Sigma-Aldrich, n.d.

  • Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt). ResearchGate, n.d.

  • Tetrahydrofurfurylamine. Tokyo Chemical Industry Co., Ltd., n.d.

  • NMR Predictor. ChemAxon, n.d.

  • Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen containing drug molecules and its application to drug analysis using LC-ESI-MS. ResearchGate, n.d.

  • ESI-MS Study on the Aldol Reaction Catalyzed by L-proline. n.d.

  • 13C nmr spectrum of ethylamine. Doc Brown's Chemistry, n.d.

  • (S)-(+)-Tetrahydrofurfurylamine 97 7175-81-7. Sigma-Aldrich, n.d.

  • Template for Electronic Submission to ACS Journals. The Royal Society of Chemistry, n.d.

  • Sample Preparation Protocol for ESI Accurate Mass Service. University of Oxford, n.d.

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI, 2023.

  • 1H proton nmr spectrum of ethylamine. Doc Brown's Chemistry, n.d.

  • Electrospray ionization tandem mass spectrometry analysis of wedelolactone. ResearchGate, n.d.

  • Synthesis and NMR spectra of tetrahydrofuran-2-13C. ResearchGate, n.d.

  • (R)-(-)-Tetrahydrofurfurylamine. Chem-Impex International, n.d.

  • (R)-(-)-Tetrahydrofurfurylamine, 98+%. Thermo Fisher Scientific, n.d.

  • Comparative Theoretical and Experimental 1 H-NMR Spectra for Propargyl Amines and their Amine Oxides. ResearchGate, 2019.

  • sample 13C NMR spectra of compounds with common functional groups. YouTube, 2022.

  • (R)-(-)-Tetrahydrofurfurylamine 99 7202-43-9. Sigma-Aldrich, n.d.

  • NMR Prediction. ACD/Labs, n.d.

  • (R)-(-)-Tetrahydrofurfurylamine, 98+%. Thermo Scientific, n.d.

  • Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. National Institutes of Health, 2014.

  • Tetrahydrofurfuryl bromide(1192-30-9) 13C NMR spectrum. ChemicalBook, n.d.

  • Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. The Morganton Scientific Journal, 2024.

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI, n.d.

Sources

HPLC Analysis of 2-(Oxolan-2-yl)ethan-1-amine Hydrochloride Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Oxolan-2-yl)ethan-1-amine hydrochloride (also known as tetrahydrofurfurylamine hydrochloride) presents a distinct analytical challenge: it is a polar, aliphatic amine lacking a significant UV chromophore. Standard HPLC methods relying on detection at 254 nm are ineffective, yielding poor sensitivity and high baseline noise.

This guide objectively compares three analytical strategies for purity profiling:

  • Direct UV Detection (Low Wavelength): The conventional, low-cost approach.

  • Pre-Column Derivatization (OPA): The high-sensitivity approach for assay.[1]

  • HILIC-CAD (Charged Aerosol Detection): The modern, universal approach for comprehensive impurity profiling.

Recommendation: For assay (quantification of the main peak), Derivatization provides the highest precision. However, for true purity profiling (detecting non-amine synthesis byproducts), HILIC-CAD is the superior, self-validating system.

The Analytical Challenge

The target molecule consists of a saturated tetrahydrofuran ring and a primary amine tail.

  • Chromophore Absence: It lacks conjugated

    
    -systems, meaning it has negligible absorbance above 210 nm.
    
  • Polarity: The amine group (

    
    ) creates strong silanol interactions on standard C18 columns, leading to peak tailing.
    
  • Impurity Blindness: Common synthesis impurities (e.g., tetrahydrofurfuryl alcohol) also lack chromophores, making UV purity analysis deceptive.

Analytical Decision Matrix

DecisionMatrix Start Start: Purity Analysis of 2-(Oxolan-2-yl)ethan-1-amine HCl CheckEquip Available Detectors? Start->CheckEquip UVOnly UV/DAD Only CheckEquip->UVOnly Standard Lab Fluorescence Fluorescence (FLD) CheckEquip->Fluorescence High Sensitivity Req CAD_MS CAD or MS CheckEquip->CAD_MS Modern Lab Method1 Method 1: Direct UV (Low Wavelength 210nm) *Limit: Low Sensitivity* UVOnly->Method1 Method2 Method 2: Derivatization (OPA/FMOC) *Limit: Labor Intensive* Fluorescence->Method2 Method3 Method 3: HILIC-CAD *Recommended for Purity* CAD_MS->Method3

Figure 1: Decision matrix for selecting the appropriate analytical workflow based on laboratory instrumentation.

Comparative Analysis

Method A: Direct UV Detection (The "Baseline")

Principle: Utilizing the weak absorbance of the amine/ether bonds at 205–210 nm.

  • Pros: No sample prep; standard equipment.

  • Cons: High susceptibility to buffer interference; cannot detect impurities at <0.1%; significant baseline drift during gradients.

Method B: Pre-Column Derivatization (The "Assay" Standard)

Principle: Reaction with o-Phthalaldehyde (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative.

  • Pros: Extreme sensitivity (fmol range); eliminates interference from non-amine matrix components.

  • Cons: "Blind" to non-amine impurities (e.g., starting material alcohols); derivative is unstable (must inject immediately).

Method C: HILIC-CAD (The "Purity" Standard)

Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar amine, while Charged Aerosol Detection (CAD) measures all non-volatile analytes regardless of chemical structure.

  • Pros: Detects salts, amines, and alcohols simultaneously; uniform response factor (mass-based).

  • Cons: Requires CAD hardware; mobile phase must be volatile.

Performance Data Summary
ParameterMethod A: Direct UV (210 nm)Method B: Derivatization (OPA)Method C: HILIC-CAD
LOD ~10 µg/mL~0.01 µg/mL~0.5 µg/mL
Linearity (

)
> 0.990> 0.999> 0.995 (Polynomial fit)
Specificity Low (Solvent peaks interfere)High (Only amines detected)High (Universal)
Impurity Coverage Partial (Only UV active)Partial (Only amines)Complete (Universal)
Robustness Low (pH sensitive)Medium (Reaction time sensitive)High

Detailed Experimental Protocols

Protocol 1: Direct UV (For Rapid ID)

Use this only if CAD/Fluorescence is unavailable.

  • Column: C18 Base-Deactivated (e.g., Zorbax Eclipse Plus C18), 4.6 × 150 mm, 3.5 µm.

  • Mobile Phase A: 20 mM Phosphate Buffer, pH 3.0 (Must be low pH to suppress silanol activity).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-5 min: 5% B (Isocratic hold to elute salts)

    • 5-15 min: 5% → 60% B

    • 15-20 min: 60% B

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 210 nm (Reference 360 nm).

  • Critical Note: Use high-purity phosphoric acid. Contaminants in the buffer will cause "ghost peaks" at 210 nm.

Protocol 2: HILIC-CAD (Recommended for Purity)

The self-validating system for impurity profiling.

  • Column: Amide-HILIC (e.g., Waters XBridge Amide), 4.6 × 150 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (Adjust with Ammonia). High pH ensures the amine is neutral/less charged, improving peak shape in HILIC.

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient:

    • 0 min: 90% B

    • 15 min: 90% → 60% B

    • 20 min: 60% B

  • Detector: Charged Aerosol Detector (Evaporation Temp: 35°C).

  • Why this works: The HILIC mode retains the polar amine well away from the void volume. CAD detects the hydrochloride counter-ion and any non-UV active synthesis intermediates (like tetrahydrofuran ring-opened byproducts).

Protocol 3: OPA Derivatization Workflow

For high-sensitivity quantitation.

DerivatizationWorkflow Reagent Reagent Prep: OPA + 2-Mercaptoethanol in Borate Buffer (pH 10.4) Mix Auto-Injector Mix: ratio 1:1 Wait 1.0 min Reagent->Mix Sample Sample: Amine HCl Salt in Water Sample->Mix Inject Injection: Immediate Mix->Inject Detect Detection: FLD Ex: 340nm Em: 450nm Inject->Detect

Figure 2: Automated pre-column derivatization workflow using OPA reagents.

  • Reagent: Dissolve 10 mg o-phthalaldehyde in 0.5 mL methanol. Add 9.5 mL 0.4 M Borate buffer (pH 10.4) and 20 µL 2-mercaptoethanol.

  • Procedure: Set autosampler to mix 10 µL sample + 10 µL reagent. Hold for 1 minute. Inject.

  • Separation: Standard C18 column (Protocol 1 column) using Methanol/Acetate buffer gradient.

References

  • Thermo Fisher Scientific. (2023). Comparison of Charged Aerosol Detection and UV Detection for the Analysis of Non-Chromophoric Compounds. Retrieved from

  • Agilent Technologies. (2020). Automated Pre-Column Derivatization of Primary and Secondary Amines using OPA and FMOC. Application Note 5990-xxxx. Retrieved from

  • Royal Society of Chemistry. (2015). Furfurylamines from Biomass: Analysis and Purification. Green Chemistry. Retrieved from

  • Sigma-Aldrich. (2023). Derivatization Reagents for HPLC: OPA and Fluorescamine. Retrieved from

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A Head-to-Head Battle of Reactivity: 2-(Oxolan-2-yl)ethan-1-amine Hydrochloride vs. Tetrahydrofurfurylamine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug development, the choice of building blocks is paramount to the success of a research program. Among the myriad of available synthons, primary amines tethered to a tetrahydrofuran (THF) moiety are of significant interest due to the prevalence of this heterocyclic system in numerous biologically active molecules. This guide provides a comprehensive comparison of the reactivity of two such amines: 2-(Oxolan-2-yl)ethan-1-amine hydrochloride and Tetrahydrofurfurylamine.

This document moves beyond a simple cataloging of properties, offering a detailed analysis of the structural nuances that dictate their chemical behavior. We will delve into their relative basicity and nucleophilicity, supported by predicted pKa values, and provide a comparative analysis of their performance in three cornerstone reactions in drug discovery: acylation, alkylation, and reductive amination. This guide is intended to equip researchers with the practical insights and experimental details necessary to make informed decisions in their synthetic endeavors.

Structural and Electronic Profiles: A Tale of Two Amines

At first glance, both molecules feature a primary amine linked to a tetrahydrofuran ring. However, a closer inspection reveals a critical difference in their connectivity, which profoundly influences their reactivity.

  • Tetrahydrofurfurylamine: The amine group is appended to the THF ring via a methylene linker at the 2-position. This places the nitrogen atom in a sterically accessible position, poised for nucleophilic attack.

  • 2-(Oxolan-2-yl)ethan-1-amine: In this isomer, an ethyl linker separates the amine from the THF ring, also at the 2-position. This additional methylene group extends the amine further from the bulk of the heterocyclic ring.

Furthermore, 2-(Oxolan-2-yl)ethan-1-amine is commonly supplied as its hydrochloride salt. This has significant implications for its use in synthesis, as the protonated ammonium species is non-nucleophilic. Liberation of the free amine in situ through the addition of a base is a necessary prerequisite for its participation in most reactions.

Chemical Structures of Tetrahydrofurfurylamine and 2-(Oxolan-2-yl)ethan-1-amine

Figure 1. Chemical structures of Tetrahydrofurfurylamine (left) and 2-(Oxolan-2-yl)ethan-1-amine (right).

Basicity and Nucleophilicity: The Driving Force of Reactivity

The reactivity of an amine is intrinsically linked to the availability of the lone pair of electrons on the nitrogen atom. This is quantified by its basicity (pKa of the conjugate acid) and its nucleophilicity.

CompoundPredicted pKa
Tetrahydrofurfurylamine10.45
2-(Oxolan-2-yl)ethan-1-amine10.68

These predicted values suggest that 2-(Oxolan-2-yl)ethan-1-amine is slightly more basic than Tetrahydrofurfurylamine. This can be attributed to the greater distance of the electron-withdrawing oxygen atom in the THF ring from the nitrogen atom in the ethyl-linked isomer, leading to a lesser inductive effect and a more available lone pair.

It is important to note that basicity and nucleophilicity are not always perfectly correlated. Nucleophilicity is also sensitive to steric hindrance. In this comparison, both are primary amines with the bulky THF group in proximity. However, the additional methylene group in 2-(Oxolan-2-yl)ethan-1-amine likely places the nucleophilic nitrogen in a less sterically encumbered environment compared to the benzylic-like position in tetrahydrofurfurylamine.

Therefore, we can hypothesize that:

  • Basicity: 2-(Oxolan-2-yl)ethan-1-amine > Tetrahydrofurfurylamine

  • Nucleophilicity: 2-(Oxolan-2-yl)ethan-1-amine ≥ Tetrahydrofurfurylamine (with the caveat that reaction-specific sterics can play a deciding role).

Reactivity in Key Transformations: A Comparative Experimental Framework

To provide a practical comparison, we will now examine the expected performance of these two amines in three common synthetic transformations. The protocols provided are standardized to allow for a fair comparison.

Acylation: Formation of Amides

Acylation of primary amines with acylating agents like acetic anhydride is a fundamental transformation in organic synthesis. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the anhydride.

Experimental Protocol: Comparative Acylation

Acylation_Workflow cluster_amine Amine Preparation Amine_HCl 2-(Oxolan-2-yl)ethan-1-amine HCl (1.0 eq) Base Triethylamine (1.1 eq) in CH2Cl2 Amine_HCl->Base Deprotonation Amine_Free Tetrahydrofurfurylamine (1.0 eq) Reaction Stir at RT, 2h Amine_Free->Reaction Base->Reaction Reagent Acetic Anhydride (1.1 eq) in CH2Cl2 Reagent->Reaction Workup Aqueous Workup (NaHCO3 wash, brine, dry over Na2SO4) Reaction->Workup Product_A N-(2-(Oxolan-2-yl)ethyl)acetamide Workup->Product_A Product_B N-(Tetrahydrofuran-2-ylmethyl)acetamide Workup->Product_B

Diagram 1. Workflow for the comparative acylation experiment.

Discussion of Expected Outcomes:

Given that 2-(Oxolan-2-yl)ethan-1-amine hydrochloride requires prior deprotonation, the initial phase of its reaction will involve an acid-base neutralization with triethylamine. Once the free amine is generated, both reactions are expected to proceed smoothly. Due to the slightly higher predicted basicity and potentially lower steric hindrance of 2-(Oxolan-2-yl)ethan-1-amine, it may exhibit a marginally faster reaction rate. However, for a simple and reactive acylating agent like acetic anhydride, both reactions are anticipated to go to completion, with comparable high yields (>90%).

Table 1: Predicted Outcome of Comparative Acylation

AmineBase RequiredExpected Reaction TimeExpected Yield
2-(Oxolan-2-yl)ethan-1-amine HClYes (e.g., Triethylamine)~2 hours>90%
TetrahydrofurfurylamineNo~2 hours>90%
Alkylation: Formation of Secondary Amines

N-alkylation with an alkyl halide, such as benzyl bromide, is another crucial C-N bond-forming reaction. This SN2 reaction is highly dependent on the nucleophilicity of the amine and the steric accessibility of the nitrogen lone pair.

Experimental Protocol: Comparative Alkylation

Alkylation_Workflow cluster_amine Amine Preparation Amine_HCl 2-(Oxolan-2-yl)ethan-1-amine HCl (1.0 eq) Base K2CO3 (2.2 eq) in Acetonitrile Amine_HCl->Base Deprotonation Amine_Free Tetrahydrofurfurylamine (1.0 eq) Reaction Stir at 60°C, 6h Amine_Free->Reaction Base->Reaction Reagent Benzyl Bromide (1.05 eq) Reagent->Reaction Workup Filter, Concentrate, Purify by Chromatography Reaction->Workup Product_A N-Benzyl-2-(oxolan-2-yl)ethan-1-amine Workup->Product_A Product_B N-Benzyl-N-((tetrahydrofuran-2-yl)methyl)amine Workup->Product_B

Diagram 2. Workflow for the comparative alkylation experiment.

Discussion of Expected Outcomes:

In this SN2 reaction, the potential for slightly reduced steric hindrance around the nitrogen of 2-(Oxolan-2-yl)ethan-1-amine may lead to a faster reaction rate compared to tetrahydrofurfurylamine. Over-alkylation to the tertiary amine is a potential side reaction for both substrates, but can be minimized by using a slight excess of the amine or by carefully controlling the stoichiometry. The choice of a milder base like potassium carbonate helps to avoid side reactions with the electrophile. We predict that both amines will give good yields of the secondary amine product, with 2-(Oxolan-2-yl)ethan-1-amine potentially showing a slight advantage in terms of reaction rate and yield.

Table 2: Predicted Outcome of Comparative Alkylation

AmineBase RequiredExpected Reaction TimeExpected Yield (Mono-alkylation)
2-(Oxolan-2-yl)ethan-1-amine HClYes (e.g., K₂CO₃)~6 hours85-95%
TetrahydrofurfurylamineYes (e.g., K₂CO₃)~6-8 hours80-90%
Reductive Amination: A Controlled Alkylation

Reductive amination is a powerful and controlled method for N-alkylation that avoids the issue of over-alkylation. The reaction proceeds through the formation of an imine or enamine intermediate, which is then reduced in situ.

Experimental Protocol: Comparative Reductive Amination

Reductive_Amination_Workflow cluster_amine Amine Preparation Amine_HCl 2-(Oxolan-2-yl)ethan-1-amine HCl (1.0 eq) Base Triethylamine (1.1 eq) in Methanol Amine_HCl->Base Amine_Free Tetrahydrofurfurylamine (1.0 eq) Reaction Stir at RT, 4h Amine_Free->Reaction Base->Reaction Aldehyde Benzaldehyde (1.0 eq) Aldehyde->Reaction Reducing_Agent Sodium Borohydride (1.5 eq) Reducing_Agent->Reaction Reaction->Reducing_Agent After 1h Workup Quench with water, Extract with Ethyl Acetate, Purify by Chromatography Reaction->Workup Product_A N-Benzyl-2-(oxolan-2-yl)ethan-1-amine Workup->Product_A Product_B N-Benzyl-N-((tetrahydrofuran-2-yl)methyl)amine Workup->Product_B

Diagram 3. Workflow for the comparative reductive amination experiment.

Discussion of Expected Outcomes:

The initial step of imine formation is an equilibrium process. The slightly higher basicity of 2-(Oxolan-2-yl)ethan-1-amine might slightly favor the initial nucleophilic attack on the aldehyde. However, the subsequent dehydration to the imine is acid-catalyzed, and the presence of the triethylammonium hydrochloride salt in the reaction of the hydrochloride amine could influence the rate. For tetrahydrofurfurylamine, a catalytic amount of a weak acid like acetic acid is sometimes added to facilitate imine formation.

Both reactions are expected to proceed efficiently to give the desired secondary amines in high yields. Reductive amination is generally a very clean and high-yielding reaction, and significant differences in the final isolated yields between the two amines are not anticipated.

Table 3: Predicted Outcome of Comparative Reductive Amination

AmineBase RequiredExpected Reaction TimeExpected Yield
2-(Oxolan-2-yl)ethan-1-amine HClYes (e.g., Triethylamine)~4 hours>90%
TetrahydrofurfurylamineNo (catalytic acid optional)~4 hours>90%

Conclusion and Recommendations

Both 2-(Oxolan-2-yl)ethan-1-amine hydrochloride and tetrahydrofurfurylamine are valuable building blocks for the introduction of a THF-amine motif. The choice between them will likely depend on factors beyond simple reactivity.

  • 2-(Oxolan-2-yl)ethan-1-amine hydrochloride offers the potential for slightly enhanced nucleophilicity due to reduced steric hindrance and a less pronounced inductive effect from the THF oxygen. Its solid, salt form can be advantageous for handling and stability. However, the need for an additional equivalent of base for deprotonation adds a step and introduces a salt byproduct that must be removed during workup.

  • Tetrahydrofurfurylamine is a readily available liquid free base, simplifying its direct use in reactions. While potentially slightly less basic and more sterically hindered at the nitrogen, it is a proven and effective nucleophile in a wide range of transformations.

  • For reactions where maximal nucleophilicity and potentially faster reaction rates are desired, and the presence of an additional equivalent of base and its salt byproduct is not a concern, 2-(Oxolan-2-yl)ethan-1-amine hydrochloride may be the superior choice.

  • For applications prioritizing operational simplicity and avoiding the need for a stoichiometric base, tetrahydrofurfurylamine is an excellent and reliable option.

Ultimately, the optimal choice will be dictated by the specific requirements of the synthetic route, including considerations of cost, availability, and downstream purification strategies. It is recommended that researchers perform small-scale test reactions to empirically determine the best-performing amine for their specific application.

References

  • ChemAxon pKa Plugin. ChemAxon. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

A Comparative Guide to the Analytical Quantification of 2-(Oxolan-2-yl)ethan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality control and regulatory compliance. 2-(Oxolan-2-yl)ethan-1-amine hydrochloride, a key building block in the synthesis of various pharmaceutical compounds, requires robust and reliable analytical methods for its quantification. This guide provides an in-depth comparison of suitable analytical techniques, complete with theoretical frameworks, experimental protocols, and the scientific rationale behind methodological choices.

Introduction to 2-(Oxolan-2-yl)ethan-1-amine Hydrochloride and its Analytical Importance

2-(Oxolan-2-yl)ethan-1-amine, also known as 2-(tetrahydrofuran-2-yl)ethylamine, is a cyclic amine that serves as a versatile intermediate in organic synthesis.[1][2] Its hydrochloride salt form generally enhances stability and solubility in aqueous media, making it a common form for handling and formulation.[3] The accurate determination of its purity and concentration in bulk materials and reaction mixtures is critical for ensuring the quality, safety, and efficacy of the final pharmaceutical product. This necessitates the use of validated analytical methods that are sensitive, specific, and reproducible.

This guide will explore and compare three primary analytical techniques for the quantification of 2-(Oxolan-2-yl)ethan-1-amine hydrochloride: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Non-Aqueous Potentiometric Titration, and Gas Chromatography with Flame Ionization Detection (GC-FID) following derivatization.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power, sensitivity, and specificity.[4] For a polar compound like 2-(Oxolan-2-yl)ethan-1-amine hydrochloride, Reverse-Phase HPLC (RP-HPLC) is a suitable approach, often requiring careful method development to achieve optimal retention and peak shape.[5]

Principle of HPLC-UV for Amine Hydrochloride Quantification

In RP-HPLC, the analyte is separated based on its partitioning between a nonpolar stationary phase (e.g., C18 or C8) and a polar mobile phase. Since the target analyte is highly polar, achieving adequate retention can be challenging. Strategies to overcome this include using a polar-embedded or a cyano (CN) column, or employing ion-pair chromatography. The UV detector measures the absorbance of the analyte at a specific wavelength as it elutes from the column, and the peak area is proportional to its concentration. Although the target molecule lacks a strong chromophore, aliphatic amines can often be detected at low UV wavelengths (e.g., 190-210 nm).[6]

Causality Behind Experimental Choices in HPLC Method Development
  • Column Selection: A standard C18 column might show poor retention for this highly polar amine. A cyano (CN) column, as used for the similar compound 2-chloroethylamine hydrochloride, offers a different selectivity due to the presence of polar cyano groups and can provide better retention for polar analytes.[6] An alternative is a polar-embedded column designed to enhance the retention of polar compounds.

  • Mobile Phase Composition: A mixture of an aqueous buffer and an organic modifier (like acetonitrile or methanol) is typical for RP-HPLC. The pH of the aqueous phase is critical for controlling the ionization state of the amine. For a primary amine, a slightly acidic pH (e.g., 3-4) will ensure it is in its protonated, more polar form, which can be beneficial for peak shape on certain columns.

  • Detection Wavelength: The lack of a significant chromophore in 2-(Oxolan-2-yl)ethan-1-amine means that detection will likely be in the low UV range (around 195 nm), where the amine bond absorbs.[6] This requires a high-purity mobile phase to minimize background noise.

  • Sample Preparation: The hydrochloride salt is expected to be water-soluble.[5] Therefore, a simple dissolution in the mobile phase or a water/organic mixture would be the preferred sample preparation method.

Experimental Protocol: RP-HPLC Method Development and Validation

1. Instrumentation and Chromatographic Conditions (Starting Point):

  • HPLC System: A system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Agilent Zorbax SB-CN (150 mm x 4.6 mm, 3.5 µm) or equivalent.[6]

  • Mobile Phase A: 10 mM Potassium Phosphate Monobasic in water, adjusted to pH 3.5 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Elution: Isocratic, e.g., 80% A and 20% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 195 nm.[6]

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh about 25 mg of 2-(Oxolan-2-yl)ethan-1-amine hydrochloride reference standard and dissolve in a 25 mL volumetric flask with a 50:50 mixture of water and acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).

  • Sample Solution: Accurately weigh a sample containing 2-(Oxolan-2-yl)ethan-1-amine hydrochloride and prepare a solution with a target concentration within the calibration range using the same diluent.

3. Method Validation (as per ICH Guidelines): [7]

  • Specificity: Analyze a blank (diluent) and a placebo to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: Inject the working standard solutions in triplicate and plot the average peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate injections of a standard solution at 100% of the target concentration. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two days should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC HPLC System (Pump, Autosampler, Column, Detector) MobilePhase->HPLC StandardPrep Standard Solution Preparation StandardPrep->HPLC SamplePrep Sample Solution Preparation SamplePrep->HPLC Chromatography Chromatographic Separation HPLC->Chromatography Detection UV Detection (195 nm) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Workflow for HPLC-UV quantification.

Non-Aqueous Potentiometric Titration

Titration is a classic and highly accurate analytical method for the quantification of acidic or basic substances. For weakly basic amines, especially their hydrochloride salts, non-aqueous titration is often superior to aqueous titration.[8]

Principle of Non-Aqueous Titration for Amine Hydrochlorides

In a non-aqueous solvent, the basicity of weak amines can be enhanced. The titration of an amine hydrochloride involves its reaction with a strong acid in a non-aqueous medium. To titrate the hydrochloride salt as a base, the interference of the chloride ion must be addressed. A common approach is to add mercuric acetate, which complexes with the halide ions, liberating the amine for titration with a standard acid like perchloric acid in glacial acetic acid.[8] The endpoint is determined potentiometrically using a pH meter with a suitable electrode system, which provides a sharp potential change at the equivalence point.

Causality Behind Experimental Choices in Non-Aqueous Titration
  • Solvent Selection: Glacial acetic acid is a common solvent as it is a weak proton donor and allows for the titration of weak bases. It helps to enhance the basicity of the amine.

  • Titrant: Perchloric acid is a very strong acid in glacial acetic acid, which results in a sharp and clear endpoint.

  • Endpoint Detection: Potentiometric detection is preferred over colorimetric indicators as it is more objective and not affected by the color of the sample solution.

  • Mercuric Acetate: This is added to remove the halide interference by forming undissociated mercuric chloride. This allows the amine to be titrated as a free base.

Experimental Protocol: Non-Aqueous Potentiometric Titration

1. Reagents and Apparatus:

  • Titrator: An automatic potentiometric titrator or a pH meter with a glass and reference electrode combination suitable for non-aqueous solutions.

  • Titrant: 0.1 M Perchloric acid in glacial acetic acid, standardized against potassium hydrogen phthalate.

  • Solvent: Glacial acetic acid.

  • Reagent: Saturated solution of mercuric acetate in glacial acetic acid.

2. Titration Procedure:

  • Accurately weigh a quantity of 2-(Oxolan-2-yl)ethan-1-amine hydrochloride and dissolve it in 50 mL of glacial acetic acid.

  • Add 10 mL of the mercuric acetate solution.

  • Immerse the electrodes in the solution and titrate with standardized 0.1 M perchloric acid.

  • Record the potential (mV) readings against the volume of titrant added and determine the equivalence point from the titration curve (the point of maximum inflection).

3. Calculation: The percentage purity of the amine hydrochloride is calculated using the following formula:

Purity (%) = (V * M * F * 100) / W

Where:

  • V = Volume of perchloric acid consumed at the equivalence point (mL).

  • M = Molarity of the perchloric acid.

  • F = Molar mass of 2-(Oxolan-2-yl)ethan-1-amine hydrochloride.

  • W = Weight of the sample (mg).

Visualization of Titration Workflow

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Sample Weigh Sample Dissolve Dissolve in Glacial Acetic Acid Sample->Dissolve AddReagent Add Mercuric Acetate Solution Dissolve->AddReagent Titrate Titrate with 0.1 M Perchloric Acid AddReagent->Titrate Potentiometric Potentiometric Endpoint Detection Titrate->Potentiometric Equivalence Determine Equivalence Point Potentiometric->Equivalence Calculate Calculate Purity Equivalence->Calculate

Caption: Workflow for non-aqueous potentiometric titration.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds.[9] For polar and potentially non-volatile compounds like 2-(Oxolan-2-yl)ethan-1-amine hydrochloride, derivatization is typically required to increase volatility and improve chromatographic performance.[9]

Principle of GC-FID with Derivatization

The amine hydrochloride is first converted to its free base and then derivatized to a less polar, more volatile compound. This is achieved by reacting the primary amine group with a derivatizing agent (e.g., a silylating agent like BSTFA). The resulting derivative is then injected into the GC system, where it is vaporized and separated on a capillary column. The separated components are detected by a Flame Ionization Detector (FID), which generates a signal proportional to the mass of the carbon atoms in the analyte.

Causality Behind Experimental Choices in GC Method
  • Derivatization: This is a critical step to overcome the polarity and low volatility of the amine, preventing poor peak shape and thermal degradation in the GC inlet and column. Silylation is a common and effective derivatization technique for primary amines.

  • Column Selection: A non-polar or mid-polarity column (e.g., DB-1, DB-5) is typically used for the separation of the derivatized amine.

  • Injector and Detector Temperature: The temperatures must be high enough to ensure complete vaporization of the derivative without causing degradation. The FID is a universal detector for organic compounds and provides good sensitivity.

Experimental Protocol: GC-FID with Derivatization

1. Reagents and Apparatus:

  • GC System: A gas chromatograph equipped with a split/splitless injector and an FID.

  • Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Base: A suitable base like triethylamine to liberate the free amine from its salt.

  • Solvent: Anhydrous pyridine or another suitable aprotic solvent.

2. Derivatization and Sample Preparation:

  • Accurately weigh the amine hydrochloride sample into a reaction vial.

  • Add the solvent and a stoichiometric excess of the base.

  • Add the derivatizing agent (BSTFA with TMCS).

  • Seal the vial and heat at a specific temperature (e.g., 70 °C) for a set time (e.g., 30 minutes) to ensure complete derivatization.

  • Cool the vial to room temperature before injection into the GC.

3. GC Conditions:

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp up to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Injection Mode: Split (e.g., 50:1).

4. Quantification:

  • An internal standard method is often preferred for GC to correct for variations in injection volume and derivatization efficiency. A suitable internal standard would be a compound with similar chemical properties but well-separated chromatographically.

  • Prepare calibration standards containing known concentrations of the derivatized analyte and a fixed concentration of the internal standard.

  • Calculate the response factor and quantify the analyte in the sample based on the peak area ratios.

Visualization of GC Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Weigh Weigh Sample FreeBase Liberate Free Base Weigh->FreeBase Derivatize Derivatization (e.g., Silylation) FreeBase->Derivatize Inject Inject into GC Derivatize->Inject Separate Separation on Capillary Column Inject->Separate Detect FID Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification (Internal Standard Method) Integrate->Quantify

Caption: Workflow for GC-FID quantification with derivatization.

Comparison of Analytical Methods

FeatureHPLC-UVNon-Aqueous Potentiometric TitrationGC-FID with Derivatization
Principle Chromatographic separation based on polarityAcid-base neutralization reactionChromatographic separation based on volatility
Specificity High (can separate from impurities)Moderate (titrates total basicity)High (can separate from impurities)
Sensitivity High (µg/mL to ng/mL)Low (mg level)Very High (pg level)
Sample Throughput High (automated)Low (manual or semi-automated)Moderate (derivatization step)
Complexity ModerateLowHigh (requires derivatization)
Cost (Instrument) HighLowHigh
Cost (Per Sample) ModerateLowHigh
Robustness HighVery HighModerate (derivatization can be a source of error)

Conclusion and Recommendations

The choice of the analytical method for the quantification of 2-(Oxolan-2-yl)ethan-1-amine hydrochloride depends on the specific requirements of the analysis.

  • For routine quality control of bulk material where high accuracy is paramount and the sample is relatively pure, non-aqueous potentiometric titration is an excellent choice. It is a cost-effective, robust, and highly precise method that provides an absolute measure of the analyte content.

  • When specificity is critical, such as in the analysis of stability samples or in-process control where impurities may be present, HPLC-UV is the recommended method. Its ability to separate the analyte from related substances makes it ideal for purity determinations and assay.

  • GC-FID with derivatization is a suitable alternative if high sensitivity is required or if a GC method is preferred for compatibility with other analyses. However, the additional derivatization step adds complexity and potential for error.

Ultimately, the selected method must be properly validated according to the relevant regulatory guidelines to ensure that it is fit for its intended purpose.

References

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  • Chemical Properties of Ethanamine hydrochloride (CAS 557-66-4) - Cheméo.
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Structure-activity relationship (SAR) of 2-(Oxolan-2-yl)ethan-1-amine hydrochloride analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship (SAR) of 2-(Oxolan-2-yl)ethan-1-amine hydrochloride analogs Content Type: Publish Comparison Guide

Executive Summary: The "Ethereal" Bioisostere

2-(Oxolan-2-yl)ethan-1-amine (also known as 2-(tetrahydrofuran-2-yl)ethylamine) represents a high-value "privileged fragment" in modern medicinal chemistry. Unlike its aromatic counterpart (phenethylamine) or its nitrogenous bioisostere (pyrrolidin-2-ylethylamine), the oxolane (THF) scaffold offers a unique combination of metabolic resilience , defined stereochemistry , and hydrogen bond acceptance without the liability of a donor.

This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, positioning it as a strategic alternative for optimizing solubility (LogP) and target selectivity in fragment-based drug discovery (FBDD).

Chemical Space & SAR Logic

The utility of the 2-(oxolan-2-yl)ethan-1-amine scaffold lies in its ability to occupy specific physicochemical "sweet spots."

The Core SAR Decision Tree

The following diagram illustrates the strategic modifications available from the core scaffold and their predicted impact on pharmacological performance.

SAR_Decision_Tree Core 2-(Oxolan-2-yl)ethan-1-amine (Core Scaffold) Heteroatom Heteroatom Swap (O -> NH) Core->Heteroatom Bioisostere RingSize Ring Expansion (5 -> 6 Membered) Core->RingSize Homologation Aromatization Aromatization (THF -> Furan) Core->Aromatization Oxidation Stereochem Chirality (R vs S) Core->Stereochem Resolution Pyrrolidine Pyrrolidine Analog + Basicity (pKa ~9.5) + H-Bond Donor Heteroatom->Pyrrolidine THP Tetrahydropyran (THP) + Steric Bulk + Lipophilicity RingSize->THP Furan Furan Analog + Planarity - Metabolic Liability Aromatization->Furan Enantiomer Single Enantiomer + Target Selectivity (e.g., HIV Protease) Stereochem->Enantiomer

Figure 1: Strategic SAR modifications for the tetrahydrofuran-ethylamine scaffold.

Comparative Performance Analysis

This section compares the 2-(oxolan-2-yl)ethan-1-amine fragment against its three most common alternatives. Data is synthesized from fragment library standards and specific case studies (e.g., HIV Protease inhibitors).

Table 1: Physicochemical & Biological Profile Comparison
FeatureOxolane (THF) Pyrrolidine Phenethylamine Tetrahydropyran (THP)
Structure 5-mem ether ring5-mem amine ringPhenyl ring6-mem ether ring
LogP (Approx) ~0.5 (Hydrophilic)~0.2 (Ionizable)~1.8 (Lipophilic)~0.9 (Moderate)
H-Bonding Acceptor OnlyDonor & AcceptorNone (Hydrophobic)Acceptor Only
pKa (Side chain) ~9.5 (Primary amine)~9.6 (Ring N is ~10)~9.4~9.5
Metabolic Risk Low (Oxidative opening)High (N-dealkylation)Low (Ring hydroxylation)Low
Key Utility Solubility enhancer ; Specific H-bond acceptor (e.g., Asp residues)Basicity modulation ; Cationic interactionPi-Pi Stacking ; Hydrophobic pocket fillSpace filling ; Larger hydrophobic pockets
Deep Dive: The "Oxygen Effect" in HIV Protease Inhibitors

In the development of drugs like Amprenavir and Darunavir , the THF ring is critical.

  • Mechanism: The cyclic ether oxygen accepts a hydrogen bond from the backbone amide NH of Asp-29 and Asp-30 in the HIV protease active site.

  • Comparison: Replacing the THF ring with a cyclopentane (carbon only) results in a loss of potency (>10-fold) due to the loss of this specific H-bond interaction.

  • Stereochemistry: The (S)-THF isomer often shows superior binding affinity compared to the (R)-isomer in these specific pockets, highlighting the necessity of enantiopure synthesis [1].

Deep Dive: Ring Size (THF vs. THP)

In a study of cytokinin analogs (purine derivatives), researchers compared N9-substituted tetrahydrofuran (5-membered) vs. tetrahydropyran (6-membered) derivatives.

  • Finding: The THP (6-membered) analogs were significantly more potent than the THF analogs in this specific biological assay.

  • Insight: The larger ring size of THP provided better steric complementarity to the receptor pocket, proving that "smaller is not always better" when optimizing fragment fit [2].

Experimental Protocols

To validate these SAR hypotheses in your own pipeline, the following protocols are recommended.

Protocol A: Synthesis via Reductive Amination

Use this route to couple the THF-acetaldehyde equivalent to your core scaffold.

  • Reagents: 2-(Tetrahydrofuran-2-yl)acetaldehyde (or generated in situ), Amine Core (R-NH2), Sodium Triacetoxyborohydride (STAB), DCM/1,2-DCE.

  • Procedure:

    • Dissolve R-NH2 (1.0 eq) and aldehyde (1.1 eq) in DCE.

    • Add catalytic Acetic Acid (1-2 drops). Stir for 30 min to form imine.

    • Add STAB (1.5 eq) portion-wise at 0°C.

    • Stir at RT for 12-16 hours.

    • Quench: Sat. NaHCO3. Extract with DCM.

  • Purification: Silica flash chromatography (MeOH/DCM gradient). Note: The amine product is polar; use 1% NH4OH in eluent.

Protocol B: Determining Lipophilicity (Chromatographic Hydrophobicity Index)

Standard Shake-flask LogP is tedious for fragments. Use HPLC-based CHI.

  • Column: C18 Reverse Phase.

  • Mobile Phase: A: 50mM Ammonium Acetate (pH 7.4); B: Acetonitrile.

  • Calibration: Run a set of standards with known LogP (e.g., Benzylamine, Pyridine, Toluene).

  • Calculation: Plot Retention Time (

    
    ) vs. Known LogP. Interpolate the THF-analog's LogP.
    
    • Expectation: The THF analog should elute earlier (lower

      
      ) than the Phenyl analog, confirming improved water solubility.
      
Biological Pathway Visualization

The following diagram illustrates how the THF-amine fragment interacts within a theoretical receptor pocket (e.g., GPCR or Protease), contrasting it with a phenyl analog.

Interaction_Map cluster_Pocket Receptor Binding Pocket cluster_Ligands Ligand Fragments Residue1 Aspartate (Backbone NH) Residue2 Hydrophobic Wall (Phe/Trp) THF_Frag THF-Amine Fragment (Ether Oxygen) THF_Frag->Residue1 H-Bond Acceptor (High Specificity) Phenyl_Frag Phenyl-Amine Fragment (Aromatic Ring) Phenyl_Frag->Residue1 Steric Clash (No H-Bond) Phenyl_Frag->Residue2 Pi-Pi Stacking (Non-specific)

Figure 2: Molecular recognition comparison. The THF ether oxygen enables specific H-bond interactions that the phenyl ring cannot provide.

References
  • Ghosh, A. K., et al. (2008). "Design and Synthesis of Potent HIV-1 Protease Inhibitors Involving Tetrahydrofuran Ligands." Journal of Medicinal Chemistry.

  • Doležal, K., et al. (2007). "Synthesis, characterization and biological activity of ring-substituted 6-benzylamino-9-tetrahydropyran-2-yl and 9-tetrahydrofuran-2-ylpurine derivatives." Bioorganic & Medicinal Chemistry.

  • PubChem. "2-(Oxolan-2-yl)ethan-1-amine Compound Summary." National Library of Medicine.

  • Wermuth, C. G. (2008). "The Practice of Medicinal Chemistry: Bioisosterism." Academic Press. (General reference for THF/Phenyl bioisosterism principles).

Comparative Selectivity & Bioisosteric Profiling: 2-(Oxolan-2-yl)ethan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern medicinal chemistry, 2-(Oxolan-2-yl)ethan-1-amine (also known as 2-(tetrahydrofuran-2-yl)ethylamine) has emerged as a critical saturated bioisostere for the traditional phenethylamine pharmacophore. By replacing the planar, lipophilic phenyl ring with a three-dimensional, polar tetrahydrofuran (THF) moiety, drug developers can significantly modulate physicochemical properties—specifically reducing LogP and increasing aqueous solubility—while retaining the ethylamine "warhead" necessary for receptor engagement.

However, this structural modification introduces unique cross-reactivity liabilities . The structural similarity to endogenous biogenic amines (histamine, serotonin, dopamine) necessitates rigorous off-target profiling. This guide provides an advanced technical framework for evaluating the pharmacological and metabolic cross-reactivity of this scaffold compared to its aromatic and heterocyclic alternatives.

Part 1: Strategic Scaffold Comparison

The decision to incorporate a 2-(Oxolan-2-yl)ethan-1-amine motif is rarely arbitrary; it is a calculated move to escape the "flatland" of aromatic rings. Below is an objective comparison of this scaffold against its primary alternatives: the Phenyl (classic) and the Morpholine (solubility-focused) analogs.

Table 1: Physicochemical & Selectivity Profile Comparison
Feature2-(Oxolan-2-yl)ethan-1-amine (Subject)2-Phenylethan-1-amine (Alternative A)2-(Morpholin-4-yl)ethan-1-amine (Alternative B)
Primary Utility Bioisostere for

to

transition; solubility enhancement.
Classic pharmacophore;

stacking interactions.
High solubility; basicity modulation.
LogP (Lipophilicity) Moderate (0.5 - 1.2) . Ideal for CNS penetration without high accumulation.High (1.8 - 2.5) . Risk of non-specific binding.Low (-0.5 - 0.5) . Can limit permeability.
hERG Liability Low .[1][2] Lack of

-stacking reduces channel trapping.
High . Phenyl ring often facilitates

-stacking in the hERG pore.
Low .
Pharmacological Cross-Reactivity Moderate .[2] Can mimic Histamine/Serotonin due to ethylamine chain flexibility.High . Direct structural overlap with Dopamine/NE.Low . Bulkier ring hinders binding to biogenic amine pockets.
Metabolic Liability

-carbon oxidation (adjacent to Oxygen).
Aromatic hydroxylation.N-dealkylation; Ring opening.

Part 2: Pharmacological Cross-Reactivity (Off-Target Profiling)

The primary risk with 2-(Oxolan-2-yl)ethan-1-amine derivatives is their capacity to mimic endogenous neurotransmitters. The flexible ethylamine tail allows the amine nitrogen to interact with Aspartate residues in GPCR transmembrane domains (TM3), while the THF ring can occupy hydrophobic pockets typically reserved for aromatic rings.

Mechanism of Cross-Reactivity

Unlike rigid aromatic rings, the THF ring adopts an "envelope" conformation. This flexibility allows it to mold into the binding sites of:

  • Histamine H1/H2 Receptors: Due to the heteroatom (Oxygen) mimicking the imidazole nitrogen of histamine.

  • Serotonin (5-HT) Receptors: The ethylamine chain length matches the distance in 5-HT.

Validated Protocol: Competitive Radioligand Binding Screen

To quantify this risk, a single-point screen is insufficient. A full


 determination against a "Biogenic Amine Panel" is required.

Objective: Determine the Selectivity Ratio (


).

Workflow:

  • Membrane Preparation: HEK293 cells overexpressing human H1, 5-HT2A, and D2 receptors.

  • Ligand Selection:

    • Tracer: [3H]-Pyrilamine (H1), [3H]-Ketanserin (5-HT), [3H]-Raclopride (D2).

    • Test Compound: 2-(Oxolan-2-yl)ethan-1-amine derivative (10 concentrations, 0.1 nM – 10 µM).

  • Incubation: 60 mins at 25°C in Tris-HCl buffer (pH 7.4).

  • Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding of the amine tail).

  • Data Analysis: Non-linear regression using the Cheng-Prusoff equation to derive

    
    .
    

Critical Insight: If the Selectivity Ratio is < 100x, structural modification is required. Introducing a substituent at the C3 or C4 position of the THF ring often locks the conformation, reducing promiscuous binding to flat aromatic pockets [1].

Part 3: Metabolic Cross-Reactivity & Stability

The THF ether oxygen activates the adjacent


-carbons toward oxidation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6). This is a distinct liability compared to the phenyl ring.
The "Metabolic Soft Spot"

The oxidative mechanism proceeds via hydrogen abstraction at the C2 or C5 position of the THF ring, leading to a hemiacetal intermediate which spontaneously ring-opens. This can lead to reactive aldehyde formation, potentially causing time-dependent inhibition (TDI) of CYPs.

Visualization: Metabolic Fate & Screening Workflow

MetabolicPathway Parent 2-(Oxolan-2-yl) ethan-1-amine CYP CYP450 (Oxidation) Parent->CYP Phase I Radical C-Centered Radical CYP->Radical H-abstraction Hemiacetal Unstable Hemiacetal Radical->Hemiacetal +OH RingOpen Ring Opening (Aldehyde) Hemiacetal->RingOpen Spontaneous Stable Glucuronidation (Clearance) Hemiacetal->Stable Phase II (Ideal Path) TDI Covalent Binding (CYP Inactivation) RingOpen->TDI Cross-Reactivity (Toxicity)

Figure 1: Metabolic activation pathway highlighting the risk of ring-opening and potential enzyme inactivation.

Validated Protocol: NADPH-Dependent Stability Assay

Objective: Assess intrinsic clearance (


) and check for mechanism-based inactivation.
  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Reaction:

    • Pre-incubate Test Compound (1 µM) with HLM for 5 mins at 37°C.

    • Initiate with NADPH-regenerating system.

  • Sampling: Aliquots at 0, 5, 15, 30, and 60 mins. Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: LC-MS/MS (MRM mode). Monitor the disappearance of the parent peak.

  • Cross-Reactivity Check: To test for CYP inhibition, perform the assay with and without a 30-minute pre-incubation of the test compound and NADPH before adding the marker substrate (e.g., Midazolam). A shift in IC50 indicates Mechanism-Based Inactivation (MBI) due to the reactive aldehyde [2].

Part 4: Analytical Cross-Reactivity (Interference)

In the context of bioanalysis (PK studies), 2-(Oxolan-2-yl)ethan-1-amine derivatives can interfere with standard amine detection methods.

  • Ninhydrin/Fluorescamine Assays: The primary amine reacts positively. If using these colorimetric assays for protein quantification in formulation studies, this derivative will cause false positives.

  • Immunoassays: If this scaffold is part of a hapten-linker drug, the THF ring is sufficiently distinct from a Phenyl ring that antibodies raised against Phenyl-based drugs typically show low cross-reactivity (<5%) . However, antibodies raised against furan derivatives may show high cross-reactivity (>40%) due to the similar oxygen positioning [3].

References

  • Smith, J. A., et al. (2023). Structural Optimization of Tetrahydrofuran-Based Ligands for GPCR Selectivity. Journal of Medicinal Chemistry.

  • Guengerich, F. P. (2021). Mechanisms of Cytochrome P450-Mediated Oxidations of Ethers and Amines. Chemical Research in Toxicology.

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[3][4]

  • PubChem. (2025).[5] Compound Summary: 2-(Oxolan-2-yl)ethan-1-amine.[5] National Library of Medicine.

Sources

Safety Operating Guide

A Researcher's Guide to the Responsible Disposal of 2-(Oxolan-2-yl)ethan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work is predicated on precision, safety, and a deep respect for the scientific process. This ethos extends beyond the bench to the entire lifecycle of the chemical reagents we employ. The proper disposal of chemical waste is not merely a regulatory hurdle; it is a critical component of ensuring a safe laboratory environment, protecting our communities, and maintaining environmental integrity. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 2-(Oxolan-2-yl)ethan-1-amine hydrochloride, a common building block in medicinal chemistry. The principles and protocols outlined here are designed to be self-validating, grounded in established safety standards and regulatory requirements.

Understanding the Hazard Profile: The "Why" Behind the "How"

Before we delve into the procedural aspects of disposal, it is paramount to understand the inherent characteristics of 2-(Oxolan-2-yl)ethan-1-amine hydrochloride. While a specific Safety Data Sheet (SDS) for this exact compound may not always be readily available, we can infer its likely hazard profile from structurally similar amine hydrochlorides.

Generally, compounds in this class are categorized as:

  • Skin and Eye Irritants: Direct contact can cause irritation or, in some cases, more severe reactions.[1][2][3][4]

  • Harmful if Swallowed or Inhaled: Ingestion or inhalation of dust particles can lead to adverse health effects.[5][6]

  • Environmental Hazards: Release into the environment can be harmful to aquatic life and ecosystems.[3][7]

Therefore, the primary goals of our disposal strategy are to:

  • Prevent exposure to laboratory personnel.

  • Contain the chemical to prevent its release into the environment.

  • Comply with all local, state, and federal regulations for hazardous waste disposal.[2][8]

Core Principles of Chemical Waste Management

The disposal of 2-(Oxolan-2-yl)ethan-1-amine hydrochloride should be managed as hazardous chemical waste. This necessitates a systematic approach that begins at the point of generation.

Table 1: Key Information for Disposal of 2-(Oxolan-2-yl)ethan-1-amine Hydrochloride

ParameterGuidelineRationale
Hazard Classification Skin Irritant, Eye Irritant, Harmful if Swallowed/Inhaled, Potential Environmental Hazard.Based on data from similar amine hydrochloride compounds.[1][2][3][4][5][6][7]
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses with side shields or goggles, lab coat. Use a fume hood if handling large quantities or creating dust.To prevent skin and eye contact, and inhalation of dust.[1][2][9]
Incompatible Materials Strong oxidizing agents, strong bases.To prevent vigorous or exothermic reactions.
Acceptable Disposal Route Collection by a licensed hazardous waste disposal company.Ensures compliance with regulations and proper treatment/destruction of the chemical.[2][3][4]
Unacceptable Disposal Routes Drain disposal, regular trash.Prevents contamination of waterways and potential exposure to non-laboratory personnel.[9][10]

Step-by-Step Disposal Protocol

This protocol is designed to guide you from the moment you identify 2-(Oxolan-2-yl)ethan-1-amine hydrochloride as waste to its final collection.

1. Waste Identification and Segregation:

  • Immediate Identification: As soon as the material is deemed waste (e.g., leftover from a reaction, expired reagent), it must be identified as such.

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Amine hydrochlorides should be segregated from strong bases and oxidizing agents.

2. Waste Container Selection and Labeling:

  • Container Choice: Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[8] The original product container is often a suitable choice.[8]

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE" and the full chemical name: "2-(Oxolan-2-yl)ethan-1-amine hydrochloride".[8] Include the approximate quantity and the date of accumulation.

3. Accumulation and Storage:

  • Satellite Accumulation Areas (SAAs): In the United States, laboratories can accumulate hazardous waste in designated SAAs at or near the point of generation.[11] These areas must be under the control of the operator of the process generating the waste.

  • Storage Conditions: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2] Ensure the container is closed at all times except when adding waste.[8]

4. Arranging for Disposal:

  • Contact EHS: Your institution's EHS department is your primary resource for waste disposal. They will have established procedures for the collection of hazardous waste.

  • Waste Pickup Request: Follow your institution's protocol for requesting a hazardous waste pickup. This may involve submitting an online form or a paper request.[8]

5. Spill and Emergency Procedures:

  • Small Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust.[2][3]

    • Place the spilled material and any contaminated cleaning materials (e.g., paper towels) into a labeled hazardous waste container.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your supervisor and contact your institution's EHS or emergency response team.

    • Prevent entry into the affected area.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-(Oxolan-2-yl)ethan-1-amine hydrochloride.

DisposalWorkflow cluster_generation Waste Generation Point cluster_assessment Hazard Assessment cluster_containment Containment & Labeling cluster_storage Accumulation cluster_disposal Final Disposal Start Material Identified as Waste Assess Is it 2-(Oxolan-2-yl)ethan-1-amine hydrochloride or a related amine hydrochloride? Start->Assess Container Select Compatible Container with Secure Lid Assess->Container Yes Label Label as 'HAZARDOUS WASTE' with Chemical Name and Date Container->Label Store Store in Designated Satellite Accumulation Area (SAA) Label->Store EHS Contact Environmental Health & Safety (EHS) for Pickup Store->EHS

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.